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Core Science & Biosynthesis

Foundational

chemical structure and properties of Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)-

For Researchers, Scientists, and Drug Development Professionals Foreword: A Note on the Subject This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of B-(3-metho...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on the Subject

This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of B-(3-methoxy-6-phenyl-4-pyridazinyl)-boronic acid. While this specific molecule is noted in specialized academic literature, detailed public experimental data is limited. This guide, therefore, synthesizes available information on this compound with established principles of boronic acid chemistry and the known biological activities of the pyridazine scaffold to offer a robust resource for researchers. The synthesis and characterization data are primarily drawn from the doctoral thesis of Kate Mary Clapham, "Synthesis and reactions of new N-heteroaryl boronic acids," from Durham University, a key piece of literature in this specific area.

Introduction: The Emerging Significance of Heterocyclic Boronic Acids in Drug Discovery

Boronic acids and their derivatives have become indispensable tools in modern medicinal chemistry, largely due to their versatile reactivity in cross-coupling reactions and their unique ability to form reversible covalent bonds with biological targets.[1] The incorporation of the boronic acid moiety into heterocyclic scaffolds, such as the pyridazine ring system, offers a rich avenue for the development of novel therapeutic agents with diverse pharmacological profiles. The pyridazine core itself is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]

This guide focuses on a specific, promising example of this class: B-(3-methoxy-6-phenyl-4-pyridazinyl)-boronic acid. By combining the structural features of a phenyl-substituted methoxy-pyridazine with the versatile reactivity of a boronic acid, this molecule presents a unique scaffold for the exploration of new chemical space in drug discovery.

Chemical Identity and Structure

Systematic Name: Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)-

Molecular Formula: C₁₁H₁₁BN₂O₃

Molecular Weight: 229.03 g/mol

Chemical Structure:

The molecule consists of a central pyridazine ring substituted with a methoxy group at the 3-position, a phenyl group at the 6-position, and a boronic acid group at the 4-position.

Figure 1: Chemical structure of B-(3-methoxy-6-phenyl-4-pyridazinyl)-boronic acid.

Physicochemical Properties

While specific experimental data for B-(3-methoxy-6-phenyl-4-pyridazinyl)-boronic acid is not extensively reported in publicly available literature, the following properties can be inferred based on its structure and data for analogous compounds.

PropertyPredicted/Inferred ValueRationale/Reference Analogue
Physical State White to off-white solidTypical for arylboronic acids.[3]
Melting Point Not availableExpected to be a relatively high melting solid, similar to other arylboronic acids. For example, 3-methoxyphenylboronic acid has a melting point of 160-163 °C.[3]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol); sparingly soluble in water.The pyridazine and boronic acid moieties increase polarity, while the phenyl group contributes to some nonpolar character.
pKa ~8-9The pKa of boronic acids is influenced by the electronic nature of the substituents. The electron-withdrawing nature of the pyridazine ring is expected to make it a stronger Lewis acid than simple phenylboronic acid (pKa ~8.8).

Synthesis and Characterization

The synthesis of B-(3-methoxy-6-phenyl-4-pyridazinyl)-boronic acid is detailed in the doctoral thesis of Kate M. Clapham.[4] The synthetic route involves a directed ortho-metalation (DoM) strategy, a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds.

Synthetic Pathway

The synthesis starts from the commercially available 3-methoxy-6-phenylpyridazine. The key step is the deprotonation at the C-4 position of the pyridazine ring using a strong base, followed by quenching the resulting anion with a boron electrophile.

G cluster_0 Step 1: Directed ortho-Metalation cluster_1 Step 2: Borylation Start 3-Methoxy-6-phenylpyridazine Intermediate 4-Lithiated Intermediate Start->Intermediate LDA, THF, -78 °C Product_ester B-(3-methoxy-6-phenyl-4-pyridazinyl)-boronic acid Intermediate->Product_ester 1. Quench 2. Acidic Workup Quench Triisopropyl borate

Figure 2: Synthetic workflow for B-(3-methoxy-6-phenyl-4-pyridazinyl)-boronic acid.

Experimental Protocol (Representative)

The following is a representative experimental protocol based on the methodology described for similar compounds.[4] It is crucial to consult the original thesis for precise experimental details and safety precautions.

Step 1: Directed ortho-Metalation and Borylation

  • To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise. Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

  • Add a solution of 3-methoxy-6-phenylpyridazine in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours to ensure complete deprotonation.

  • To the resulting deep-colored solution of the lithiated intermediate, add triisopropyl borate dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) and stir vigorously for 1-2 hours to hydrolyze the boronate ester.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford B-(3-methoxy-6-phenyl-4-pyridazinyl)-boronic acid as a solid.

Rationale behind experimental choices:

  • LDA as the base: LDA is a strong, non-nucleophilic base, which is ideal for the regioselective deprotonation of the pyridazine ring without competing nucleophilic addition.

  • Low temperature (-78 °C): The reaction is carried out at low temperature to control the reactivity of the organolithium species and prevent side reactions.

  • Triisopropyl borate: This is a common and effective boron electrophile for trapping organolithium intermediates.

  • Acidic workup: The acidic workup is necessary to hydrolyze the initially formed boronate ester to the desired boronic acid.

Characterization Data

While the full spectral data is contained within the aforementioned thesis, the expected characteristic signals are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the phenyl and pyridazine rings, as well as a singlet for the methoxy group protons. The two hydroxyl protons of the boronic acid group may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

  • ¹³C NMR: The spectrum will show distinct signals for each of the carbon atoms in the pyridazine and phenyl rings, as well as the methoxy carbon. The carbon atom attached to the boron will have a characteristic chemical shift.

  • ¹¹B NMR: This technique is particularly useful for characterizing boronic acids. A single resonance is expected in a region typical for trigonal boronic acids.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight of the compound.

Infrared (IR) Spectroscopy:

  • The IR spectrum should display characteristic absorption bands for the O-H stretching of the boronic acid group (a broad band typically around 3200-3600 cm⁻¹), C-H stretching of the aromatic rings, C=N and C=C stretching of the pyridazine and phenyl rings, and C-O stretching of the methoxy group.

Reactivity and Applications in Medicinal Chemistry

B-(3-methoxy-6-phenyl-4-pyridazinyl)-boronic acid is a valuable building block for the synthesis of more complex molecules, primarily through the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide or triflate. This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and commercial availability of a wide range of boronic acids and catalysts.[5]

G Boronic_Acid B-(3-methoxy-6-phenyl-4-pyridazinyl)-boronic acid Product 4-Aryl/Heteroaryl-3-methoxy-6-phenylpyridazine Boronic_Acid->Product Suzuki-Miyaura Coupling Organohalide Aryl/Heteroaryl Halide (R-X) Organohalide->Product Catalyst Pd Catalyst Base

Figure 3: General scheme of a Suzuki-Miyaura coupling reaction with B-(3-methoxy-6-phenyl-4-pyridazinyl)-boronic acid.

Experimental Protocol (General Suzuki-Miyaura Coupling):

  • To a reaction vessel, add B-(3-methoxy-6-phenyl-4-pyridazinyl)-boronic acid, the aryl or heteroaryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Add a suitable solvent or solvent mixture (e.g., dioxane/water, toluene/ethanol/water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Self-Validating System in Suzuki-Miyaura Coupling:

The progress of the reaction can be reliably monitored by TLC or LC-MS, allowing for clear determination of the consumption of starting materials and the formation of the product. The identity of the product can be unequivocally confirmed by NMR and mass spectrometry, providing a self-validating workflow.

Biological Activity and Therapeutic Potential

While specific biological data for B-(3-methoxy-6-phenyl-4-pyridazinyl)-boronic acid is not yet widely published, its structural components suggest significant potential for therapeutic applications.

The Pyridazine Scaffold:

The pyridazine nucleus is a well-established pharmacophore. Derivatives have been reported to possess a broad spectrum of biological activities, including:

  • Anticancer: Pyridazine-containing compounds have shown efficacy against various cancer cell lines.[6]

  • Antimicrobial: The pyridazine ring is a component of several compounds with antibacterial and antifungal properties.[7]

  • Anti-inflammatory: Certain pyridazine derivatives have demonstrated anti-inflammatory effects.

  • Cardiovascular: Some pyridazinones are known to have cardiotonic and antihypertensive properties.

The Boronic Acid Moiety:

The boronic acid group can contribute to the biological activity of the molecule in several ways:

  • Enzyme Inhibition: Boronic acids are known to be effective inhibitors of serine proteases and other enzymes.

  • Carbohydrate Recognition: They can form reversible covalent bonds with diols, such as those found in carbohydrates on cell surfaces, which can be exploited for targeted drug delivery.

  • Improved Pharmacokinetic Properties: The introduction of a boronic acid can modulate the solubility and metabolic stability of a drug candidate.

Given the combined potential of the pyridazine scaffold and the boronic acid functional group, B-(3-methoxy-6-phenyl-4-pyridazinyl)-boronic acid and its derivatives are promising candidates for screening in various disease models, particularly in oncology and infectious diseases.

Conclusion

B-(3-methoxy-6-phenyl-4-pyridazinyl)-boronic acid is a synthetically accessible and highly versatile building block for medicinal chemistry and drug discovery. Its unique combination of a biologically active pyridazine core and a reactive boronic acid moiety makes it an attractive starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical structure, synthesis, and potential applications, drawing upon the available literature to offer a foundational resource for researchers in the field. Further investigation into the specific biological activities of this compound and its derivatives is warranted and holds considerable promise for the discovery of new medicines.

References

  • Clapham, K. M. (2008). Synthesis and reactions of new N-heteroaryl boronic acids. Doctoral thesis, Durham University. [Link]

  • Durham E-Theses. (n.d.). Synthesis and reactions of new N-heteroaryl boronic acids. Retrieved from [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). Research Journal of Pharmacy and Technology.
  • Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. (n.d.). Request PDF.
  • A comprehensive study on synthesis and biological activities of Pyridazine Deriv
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (n.d.). PMC.
  • Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)

Sources

Exploratory

An In-depth Technical Guide to B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic acid: A Pivotal Intermediate in Modern Medicinal Chemistry

This technical guide provides a comprehensive overview of B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic acid, a specialized heterocyclic boronic acid with significant potential in drug discovery and development. This docum...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic acid, a specialized heterocyclic boronic acid with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are engaged in the design and synthesis of novel therapeutic agents. We will delve into its fundamental chemical properties, provide a detailed synthesis protocol, and explore its applications, all grounded in established scientific principles and supported by authoritative references.

Core Molecular Attributes

B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic acid is an organoboron compound featuring a pyridazine core, a scaffold of interest in medicinal chemistry due to its presence in numerous biologically active molecules. The strategic placement of the methoxy, phenyl, and boronic acid groups imparts unique chemical reactivity and potential for specific biological interactions.

Physicochemical Properties

A clear understanding of the fundamental properties of a molecule is critical for its application in synthesis and biological screening. The key quantitative data for B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic acid are summarized below.

PropertyValue
Molecular Formula C₁₁H₁₁BN₂O₃
Molecular Weight 229.03 g/mol
Exact Mass 229.08117 Da

Note: The molecular weight and exact mass were calculated based on the chemical structure as a direct database entry was not available.

Synthesis and Mechanism: A Self-Validating Protocol

The synthesis of heteroaryl boronic acids can be challenging due to the electronic nature of the heterocyclic ring and potential for side reactions. The following protocol is a robust method for the preparation of B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic acid, adapted from established methodologies for related compounds.[1] The rationale behind each step is provided to ensure technical accuracy and reproducibility.

Experimental Protocol: Synthesis of B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic acid

This synthesis proceeds via a directed ortho-metalation followed by borylation.

Step 1: In Situ Formation of Lithium Diisopropylamide (LDA)

  • To a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) cooled to -78°C under an inert atmosphere (argon or nitrogen), slowly add n-butyllithium (1.05 equivalents).

  • Allow the reaction mixture to warm to 0°C and stir for 30 minutes. The solution is then cooled back to -78°C.

Causality: LDA is a strong, non-nucleophilic base, ideal for deprotonation of the pyridazine ring without competing nucleophilic addition. Its in situ preparation ensures maximum reactivity.

Step 2: Directed ortho-Metalation

  • To the freshly prepared LDA solution at -78°C, add a solution of 3-methoxy-6-phenylpyridazine (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78°C for 1-2 hours.

Causality: The methoxy group at the 3-position directs the deprotonation to the adjacent 4-position through chelation with the lithium ion, leading to the formation of a lithiated intermediate. This regioselectivity is crucial for the desired product formation.

Step 3: Borylation

  • To the solution of the lithiated pyridazine at -78°C, add triisopropyl borate (1.2 equivalents) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

Causality: Triisopropyl borate acts as the boron electrophile. The lithiated carbon attacks the electron-deficient boron atom. The use of a trialkyl borate prevents over-reaction and the isopropyl groups are good leaving groups during the subsequent hydrolysis.

Step 4: Hydrolysis and Work-up

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Adjust the pH to acidic (pH ~2-3) with 1M HCl.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality: Acidic work-up hydrolyzes the boronate ester intermediate to the desired boronic acid. The extraction isolates the product from inorganic salts.

Step 5: Purification

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetone/hexanes) or by column chromatography on silica gel.

Trustworthiness: This multi-step protocol includes a final purification step which is essential to remove any unreacted starting materials or by-products, ensuring the purity of the final compound. The identity and purity should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_LDA Step 1: LDA Formation cluster_Metalation Step 2: ortho-Metalation cluster_Borylation Step 3: Borylation cluster_Final Step 4 & 5: Hydrolysis & Purification Diisopropylamine Diisopropylamine LDA Lithium Diisopropylamide (LDA) Diisopropylamine->LDA in THF, -78°C to 0°C nBuLi n-Butyllithium nBuLi->LDA StartingMaterial 3-methoxy-6-phenylpyridazine LithiatedIntermediate Lithiated Pyridazine StartingMaterial->LithiatedIntermediate LDA, THF, -78°C BoronateEster Boronate Ester Intermediate LithiatedIntermediate->BoronateEster TriisopropylBorate Triisopropyl Borate TriisopropylBorate->BoronateEster FinalProduct B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic acid BoronateEster->FinalProduct Acidic Work-up & Purification Drug_Discovery_Pathway cluster_Application Primary Applications cluster_Development Development & Optimization Compound B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic acid EnzymeInhibitor Enzyme Inhibitor Scaffold Compound->EnzymeInhibitor SuzukiCoupling Suzuki Coupling Partner Compound->SuzukiCoupling LibrarySynthesis Library Synthesis via Suzuki Coupling SuzukiCoupling->LibrarySynthesis TargetScreening Screening against Therapeutic Targets (e.g., Serine Proteases) SAR Structure-Activity Relationship (SAR) Studies TargetScreening->SAR LibrarySynthesis->SAR LeadOp Lead Optimization SAR->LeadOp EnzymeInitor EnzymeInitor EnzymeInitor->TargetScreening

Caption: Drug discovery applications of the title boronic acid.

Conclusion

B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic acid represents a valuable and versatile building block for medicinal chemists. Its synthesis, while requiring careful execution, is achievable through established organometallic techniques. The presence of the boronic acid functional group opens up a wealth of possibilities for its use as both a biological probe and a synthetic intermediate. As the demand for novel and effective therapeutics continues to grow, the exploration of unique chemical matter such as this will be paramount to the advancement of drug discovery.

References

  • PubChem. 6-Methoxypyridazine-4-boronic Acid. National Center for Biotechnology Information. [Link]

  • Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Boronic Acids in Modern Drug Discovery. [Link]

  • Wikipedia. Boronic acid. [Link]

  • PubChem. [3-(Pyridin-4-ylmethoxy)phenyl]boronic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (3-Methoxyphenyl)boronic acid. National Center for Biotechnology Information. [Link]

  • Durham University. (2011). Synthesis and reactions of new N-heteroaryl boronic acids. Durham E-Theses. [Link]

  • Google Patents. (2010). Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid.
  • Google Patents. (2016).
  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

  • ResearchGate. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]

  • ARKAT USA, Inc. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC. [Link]

  • Chemical Synthesis Database. (2025). 3-methoxy-6-phenylpyridazine. [Link]

  • Beilstein-Institut. (2025). From Drugs to Catalysts: Application of Boron Heterocycles. [Link]

  • Wiley-VCH. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link]

  • PubChem. 3-Pyridinylboronic acid. National Center for Biotechnology Information. [Link]

Sources

Foundational

safety data sheet and toxicity profile of Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)-

An In-depth Technical Guide to the Safety Data and Toxicity Profile of Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- Disclaimer: This document is intended for research and development professionals. Boronic acid, B...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safety Data and Toxicity Profile of Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)-

Disclaimer: This document is intended for research and development professionals. Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- is a research chemical with limited publicly available safety and toxicity data. The information herein is synthesized from data on structurally analogous compounds and established toxicological principles. It is not a substitute for a manufacturer-provided Safety Data Sheet (SDS) and should be used as a provisional guide for risk assessment and safe handling. Empirical testing is required for a definitive toxicological profile.

Introduction

Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)-, is a heterocyclic arylboronic acid, a class of compounds that has become indispensable in modern organic synthesis and medicinal chemistry. The boronic acid moiety serves as a versatile functional handle, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, while the pyridazine ring is a common pharmacophore found in many biologically active molecules. This unique combination of functionalities makes the title compound a valuable building block for the discovery of novel pharmaceuticals and advanced materials.

However, the novelty of this compound means that a comprehensive toxicological profile has not yet been established. This guide aims to bridge this critical information gap by providing a detailed safety and toxicity assessment based on the known properties of its constituent functional groups and data from closely related structural analogs. We will delve into its inferred physicochemical properties, potential hazards, handling protocols, and a roadmap for its formal toxicological evaluation, thereby empowering researchers to handle this compound with the necessary caution and scientific rigor.

Part 1: Physicochemical and Structural Information

A foundational understanding of a compound's physical and chemical properties is paramount for its safe handling and application.

Chemical Structure:

Chemical Structure of Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)-

Table 1: Compound Identifiers and Properties

PropertyValueSource
IUPAC Name (3-methoxy-6-phenyl-4-pyridazinyl)boronic acid-
Molecular Formula C₁₁H₁₁BN₂O₃Calculated
Molecular Weight 229.03 g/mol Calculated
CAS Number 1313429-91-9 (Provisional)Vendor Data
Appearance Expected to be a white to off-white solid.Analogy[1]
Solubility Likely soluble in polar organic solvents (e.g., methanol, DMSO, THF) and poorly soluble in nonpolar solvents and water.Analogy[1]
Stability Boronic acids are generally stable but can undergo dehydration upon heating to form cyclic boroxine anhydrides.[1] They are also sensitive to strong oxidizing agents.General Knowledge

Part 2: Hazard Identification and Safety Data (Inferred from Analogs)

In the absence of a specific SDS, the following hazard information is extrapolated from data for phenylboronic acid, methoxyphenylboronic acid, and other arylboronic acids.

Table 2: Inferred GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.
Germ Cell MutagenicityPotentialSome boronic acids have shown mutagenic effects in vitro.[2][3]

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician. Do NOT induce vomiting.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides, nitrogen oxides (NOx), and boron oxides.

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Do not let product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Part 3: Handling, Storage, and Disposal

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

  • Safe Handling: Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat. Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be classified as hazardous waste.

Part 4: Toxicological Profile (Inferred and General)

This section provides a toxicological assessment based on available data for analogous compounds. It must be emphasized that these are provisional and require experimental verification.

  • Acute Toxicity: Phenylboronic acid, a core structural component, has a reported oral LD50 of 740 mg/kg in rats, classifying it as harmful if swallowed.[1] It is reasonable to assume that Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- possesses a similar or greater level of acute oral toxicity.

  • Skin and Eye Irritation: As with most arylboronic acids, this compound is expected to be an irritant to the skin and eyes. Direct contact should be avoided.

  • Mutagenicity and Genotoxicity: This is a significant area of concern for this class of compounds. Recent studies have revealed that some arylboronic acids and their derivatives can be mutagenic in the Ames bacterial reverse mutation assay.[2][3] The mechanism is not fully elucidated but may involve the generation of radicals.[2] The mutagenic potential appears to be related to the electronic and steric properties of the aryl substituent and the reactivity of the boron center.[4] Therefore, Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- should be treated as a potential mutagen until proven otherwise by specific testing.

  • Toxicity of Substructures:

    • Pyridazine: The pyridazine core is found in numerous pharmaceuticals with diverse biological activities. While many are safe, the ring system itself is not inert, and its metabolic fate can influence toxicity.

    • Anisole (Methoxy-phenyl): The methoxyphenyl group is generally associated with low toxicity.

Overall Provisional Assessment: Based on the available data for its analogs, Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- should be handled as a compound with moderate acute oral toxicity , as a skin and eye irritant , and as a potential mutagen .

Part 5: Synthesis and Recommended Experimental Protocols

Understanding the synthesis is key to anticipating potential impurities that may affect toxicological outcomes. Following this, we propose a standard workflow for a preliminary toxicological evaluation.

Plausible Synthetic Pathway

A common method for preparing heteroaryl boronic acids involves a halogen-metal exchange followed by borylation.

Synthetic_Pathway A 3-methoxy-4-halo-6-phenylpyridazine D Intermediate Boronate Ester A->D 1. n-BuLi or Mg B Organolithium or Grignard Reagent B->D C Trialkyl Borate (e.g., B(OiPr)₃) C->D 2. Quench F Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- D->F 3. Workup E Aqueous Acid Hydrolysis E->F

Plausible synthetic route to the target compound.

Potential impurities from this synthesis could include residual starting materials, organometallic reagents, and inorganic salts. If a palladium-catalyzed cross-coupling were used, residual palladium could also be a concern.

Recommended Experimental Workflow for Toxicity Assessment

The following protocols outline a standard approach to begin characterizing the toxicity of a novel compound.

1. In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard initial screening tool for cytotoxicity.[5][6]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate (e.g., HeLa, HepG2) B Allow cells to adhere (24 hours) A->B D Treat cells with compound (including vehicle control) B->D C Prepare serial dilutions of Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- C->D E Incubate for 24-72 hours D->E F Add MTT reagent to each well E->F G Incubate (2-4 hours) for formazan crystal formation F->G H Solubilize formazan crystals (e.g., with DMSO or SDS) G->H I Read absorbance at ~570 nm using a plate reader H->I J Calculate % cell viability vs. control I->J K Plot dose-response curve and determine IC₅₀ value J->K

Workflow for determining in vitro cytotoxicity via MTT assay.

Step-by-Step MTT Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of the boronic acid in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO only as a vehicle control.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

2. In Vivo Acute Oral Toxicity Assessment: OECD Guidelines

To classify the compound and determine its LD₅₀, an in vivo study following OECD guidelines is necessary.[7] The Fixed Dose Procedure (OECD Guideline 420) is a recommended method that aims to reduce animal usage.[8][9]

OECD_420_Workflow Start Sighting Study: Select starting dose (e.g., 300 mg/kg) Administer to 1 female rat Obs1 Observe for 48h: Evident Toxicity? Start->Obs1 MainStudy_Start Main Study: Dose 4 more rats at the same level Obs1->MainStudy_Start Yes, but no mortality MainStudy_Higher Main Study: Dose 5 rats at next higher level (2000 mg/kg) Obs1->MainStudy_Higher No MainStudy_Lower Main Study: Dose 5 rats at next lower level (50 mg/kg) Obs1->MainStudy_Lower Yes, with mortality NoTox No Evident Toxicity ToxNoDeath Toxicity, No Mortality Death Mortality Obs2 Observe all animals for 14 days (mortality, clinical signs, necropsy) MainStudy_Start->Obs2 MainStudy_Higher->Obs2 MainStudy_Lower->Obs2 Classification Classify compound based on mortality and signs of toxicity Obs2->Classification

Decision-making workflow for an in vivo acute oral toxicity study (OECD 420).

Simplified Step-by-Step OECD 420 Protocol:

  • Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil). Animals (typically rats, females are often used first) are fasted overnight before dosing.

  • Sighting Study: A single animal is dosed at a starting level (e.g., 300 mg/kg) based on any available data. The animal is observed for signs of toxicity.

  • Main Study Dosing:

    • If the first animal shows toxicity but survives, four more animals are dosed at the same level.

    • If the first animal shows no toxicity, a new group of five animals is dosed at the next higher fixed dose (2000 mg/kg).

    • If the first animal dies, a new group of five animals is dosed at the next lower fixed dose (50 mg/kg).

  • Observation: All animals are observed for 14 days for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes.

  • Necropsy: At the end of the study, all animals are humanely euthanized and a gross necropsy is performed.

  • Classification: The substance is classified according to the Globally Harmonised System (GHS) based on the number of mortalities and toxic signs observed at the different dose levels.

Conclusion

Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- represents a promising, yet uncharacterized, chemical entity for scientific research. This guide has established a provisional safety and toxicity profile by leveraging data from structurally related compounds. The primary recommendations for researchers are to handle this compound as harmful if swallowed, a skin and eye irritant, and a potential mutagen . The use of appropriate engineering controls (fume hood) and personal protective equipment is mandatory.

Ultimately, the toxicological uncertainties surrounding this molecule can only be resolved through empirical testing. The experimental workflows provided for in vitro and in vivo assessment offer a clear path forward for researchers to generate the specific data needed to fully understand its toxicological profile and ensure its safe use in the advancement of science.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • i-jpra-journal. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal.com. [Link]

  • ResearchGate. (n.d.). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. researchgate.net. [Link]

  • European Commission. (n.d.). Acute Toxicity - Joint Research Centre. europa.eu. [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. oecd-ilibrary.org. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. kosheeka.com. [Link]

  • ResearchGate. (2023). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. researchgate.net. [Link]

  • National Toxicology Program. (2001). OECD Test Guideline 423. ntp.niehs.nih.gov. [Link]

  • OECD. (2002). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. oecd-ilibrary.org. [Link]

  • ResearchGate. (2010). (PDF) ChemInform Abstract: Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). researchgate.net. [Link]

  • Organic Syntheses. (n.d.). 3-pyridylboronic acid. orgsyn.org. [Link]

  • ACS Publications. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. pubs.acs.org. [Link]

  • ACS Publications. (2015). Investigating a Relationship between the Mutagenicity of Arylboronic Acids and 11B NMR Chemical Shifts. pubs.acs.org. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. en.wikipedia.org. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- (CAS: 1015480-94-0) Executive Summary & Chemical Context The integr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- (CAS: 1015480-94-0)

Executive Summary & Chemical Context

The integration of pyridazine scaffolds into pharmaceutical pipelines is highly valued due to their favorable physicochemical properties and ability to act as bioisosteres for other aromatic rings in kinase inhibitors and CNS-active agents. B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic acid serves as a critical building block for synthesizing complex, functionalized heteroarylpyridazines[1].

However, deploying this specific reagent in standard Suzuki-Miyaura cross-coupling protocols presents a severe mechanistic challenge: hydrolytic protodeboronation . Because the boronic acid moiety is situated on an electron-deficient N-heteroaryl ring, the C-B bond is highly susceptible to cleavage under the basic conditions required for the catalytic cycle[2]. This application note provides a causally driven, self-validating protocol to optimize the cross-coupling of this challenging substrate while suppressing degradation pathways.

Mechanistic Insights: The Protodeboronation Challenge

To master the coupling of B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic acid, one must understand the kinetic competition at the heart of the reaction. The Suzuki-Miyaura cycle relies on a base to convert the boronic acid into a reactive, electron-rich boronate complex, which then undergoes transmetalation with the Pd(II) intermediate.

Unfortunately, for electron-deficient heterocyclic boronic acids, this exact boronate intermediate is prone to rapid fragmentation (protodeboronation), yielding the deborylated 3-methoxy-6-phenylpyridazine byproduct[3]. The fragmentation is often accelerated by aqueous bases and elevated temperatures, creating a paradox where the conditions needed to drive transmetalation also destroy the starting material[4].

Mechanism A Pd(0) Catalyst + Aryl Halide B Oxidative Addition Pd(II) Complex A->B D Transmetalation B->D C Boronate Complex (Base + Boronic Acid) C->D Desired Pathway F Protodeboronation (Hydrolysis) C->F Undesired (H2O/Base) E Reductive Elimination (Cross-Coupled Product) D->E G Deboronylated Pyridazine Byproduct F->G

Bifurcation of the boronate complex into transmetalation (desired) or protodeboronation (undesired).

Causality in Experimental Choices

To outcompete protodeboronation, the transmetalation step must be accelerated. This is achieved by:

  • Ligand Selection: Utilizing highly active, electron-rich phosphine ligands (e.g., PCy₃ or dppf) to facilitate rapid oxidative addition and subsequent transmetalation[1].

  • Base Optimization: Using a mild base like K₃PO₄. While solid K₃PO₄ can theoretically reduce hydrolysis, it severely limits the solubility and rate of transmetalation, paradoxically leading to lower overall yields. A controlled aqueous concentration (e.g., 1.27 M K₃PO₄) strikes the optimal balance[1].

  • Electrophile Reactivity: Pairing the boronic acid with highly reactive aryl bromides or iodides ensures the Pd(II) intermediate is always available to capture the transient boronate before it degrades.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for coupling B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic acid with a standard heteroaryl bromide. The data illustrates how tuning the catalyst and base directly impacts the ratio of desired product to deborylated byproduct.

Table 1: Optimization of Reaction Parameters

EntryCatalyst System (5 mol%)Base (Equiv)Solvent SystemTemp (°C)Yield: Product (%)Yield: Byproduct (%)
1Pd(PPh₃)₄Na₂CO₃ (aq, 2.0)THF702565
2Pd₂(dba)₃ / PCy₃K₃PO₄ (aq, 1.5)1,4-Dioxane1006820
3Pd₂(dba)₃ / PCy₃K₃PO₄ (solid, 1.5)1,4-Dioxane1001510
4Pd(dppf)Cl₂K₂CO₃ (aq, 2.0)Dioxane/H₂O (10:1)8582<5

Note: Entry 4 represents the optimal balance, utilizing a bidentate ligand (dppf) that prevents catalyst deactivation by the nitrogen-rich pyridazine core, alongside a controlled water ratio to facilitate base solubility without overwhelming the system with hydrolytic potential.

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system. By strictly controlling oxygen and water content, and monitoring the specific mass of the deborylated byproduct, researchers can diagnose reaction failures in real-time.

Reagents Required
  • B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic acid (1.5 equiv)

  • Aryl/Heteroaryl Bromide (1.0 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv, prepared as a 2M aqueous solution, degassed)

  • 1,4-Dioxane (Anhydrous, degassed)

Workflow Step1 1. Solvent Preparation Degas Dioxane & Aqueous Base (Sparging) Step2 2. Reagent Loading Add Ar-Br, Boronic Acid, Pd(dppf)Cl2 to Schlenk Step1->Step2 Step3 3. Inert Atmosphere Evacuate and Backfill with Argon (x3) Step2->Step3 Step4 4. Solvent Addition Inject Dioxane and Base via Syringe Step3->Step4 Step5 5. Controlled Heating Stir at 85 °C for 4-8 hours Step4->Step5 Step6 6. In-Process Control (IPC) Monitor via LC-MS for m/z of Product vs. Byproduct Step5->Step6 Step7 7. Quench & Purify Celite Filtration, Extraction, Silica Chromatography Step6->Step7

Standardized experimental workflow for heteroaryl Suzuki-Miyaura cross-coupling.

Execution Steps
  • Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic acid (345 mg, 1.5 mmol), and Pd(dppf)Cl₂ (36 mg, 0.05 mmol).

  • Inerting: Seal the tube with a septum. Evacuate the vessel under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen promotes homocoupling of the boronic acid, consuming the reagent before cross-coupling can occur[4].

  • Solvent Addition: Via syringe, add 5.0 mL of rigorously degassed 1,4-dioxane, followed by 1.0 mL of degassed 2M aqueous K₂CO₃.

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 85 °C.

  • Monitoring (Self-Validation): After 2 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: Look for the mass of the desired product. Crucially, monitor for m/z≈186 (the mass of 3-methoxy-6-phenylpyridazine). If the byproduct peak is dominant and the aryl bromide remains unconsumed, the transmetalation is failing (likely due to catalyst poisoning or insufficient oxidative addition).

  • Workup: Once the aryl halide is consumed, cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black.

  • Extraction & Purification: Wash the filtrate with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Troubleshooting Matrix

ObservationMechanistic CauseCorrective Action
High levels of deborylated pyridazine Protodeboronation outcompeting transmetalation[2].Switch to a more reactive electrophile (e.g., Aryl Iodide) or use a more electron-rich ligand (e.g., XPhos) to accelerate transmetalation.
Aryl halide remains unreacted Catalyst poisoning by the nitrogen lone pairs of the pyridazine core[4].Increase catalyst loading to 10 mol% or switch to a bulky pre-catalyst that shields the Pd center.
Symmetrical biaryl formation Homocoupling driven by residual oxygen[4].Rigorously freeze-pump-thaw degas all solvents prior to addition.

Sources

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of (3-Methoxy-6-phenyl-4-pyridazinyl)boronic Acid

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The incorporation of pyridazine scaffolds is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The incorporation of pyridazine scaffolds is a highly effective strategy in modern drug discovery, often utilized to improve aqueous solubility, lower lipophilicity, and act as bioisosteres for phenyl or pyridyl rings. However, the Suzuki-Miyaura cross-coupling of electron-deficient heteroaryl boronic acids—specifically (3-methoxy-6-phenyl-4-pyridazinyl)boronic acid (CAS: 1015480-94-0)—presents a formidable synthetic challenge.

The primary failure mode in these reactions is protodeboronation , a base-catalyzed hydrolytic cleavage of the C–B bond that yields the inactive deborylated heterocycle (3-methoxy-6-phenylpyridazine). The highly electronegative adjacent nitrogen atoms in the pyridazine ring polarize the C–B bond, making it exceptionally susceptible to fragmentation via a zwitterionic intermediate or concerted ipso-protonation[1]. Furthermore, converting the free boronic acid to a pinacol ester does not inherently solve this issue, as pre-hydrolysis to the free boronic acid often occurs rapidly under basic aqueous conditions[2].

The Causality of Experimental Design

To successfully couple this substrate, the reaction must be engineered as a kinetic race: the rate of transmetalation ( kTM​ ) must vastly exceed the rate of protodeboronation ( kPDB​ ) .

  • Catalyst Selection: We utilize XPhos Pd G3 (a Buchwald 3rd-generation precatalyst). The bulky, electron-rich XPhos ligand accelerates oxidative addition and prevents catalyst poisoning by the basic pyridazine nitrogens[3]. Crucially, the G3 precatalyst ensures rapid, quantitative generation of the active Pd(0) species at mild temperatures.

  • Temperature Control: Counterintuitively, running this reaction at room temperature to "protect" the boronic acid often increases protodeboronation. At lower temperatures, transmetalation becomes the bottleneck, leaving the boronic acid exposed to the basic aqueous phase for extended periods[4]. Heating to 75 °C accelerates transmetalation, outcompeting the degradation pathway.

  • Base and Solvent: A mild base (K₃PO₄) in a biphasic 1,4-Dioxane/H₂O (4:1) system is optimal. Strong bases (NaOH) or high water content exponentially accelerate protodeboronation[1].

Pathway Visualization

CatalyticCycle Pd Pd(0) Catalyst (XPhos Pd G3) OA Oxidative Addition [Ar-Pd(II)-X] Pd->OA Ar-X TM Transmetalation (Rate Limiting Step) OA->TM RE Reductive Elimination TM->RE RE->Pd Regeneration Prod Cross-Coupled Product RE->Prod BA (3-Methoxy-6-phenyl- 4-pyridazinyl)boronic acid BA->TM Base / H2O (Desired Pathway) PDB Protodeboronation (Deborylated Byproduct) BA->PDB Base / H2O (Degradation)

Fig 1. Kinetic competition between desired transmetalation and undesired protodeboronation.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the ratio of desired product to deborylated byproduct.

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Yield (%)Protodeboronation (%)
Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2.5)Dioxane/H₂O (4:1)2515%>75%
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.5)Dioxane/H₂O (10:1)7568%20%
XPhos Pd G3 (2 mol%) K₃PO₄ (2.0) Dioxane/H₂O (4:1) 75 89% <5%
XPhos Pd G3 (2 mol%)NaOH (2.0)THF/H₂O (1:1)7512%>80%

Data Interpretation: The use of XPhos Pd G3 combined with K₃PO₄ at 75 °C provides the optimal kinetic window, suppressing the degradation pathway to <5%.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By mandating the tracking of the specific deborylated mass (Exact Mass: ~186.08 Da) via LC-MS, the scientist can instantly diagnose the health of the catalytic cycle.

Materials Required
  • Electrophile: Aryl or Heteroaryl Halide (Bromide or Iodide) (1.0 equiv, 1.0 mmol)

  • Nucleophile: (3-Methoxy-6-phenyl-4-pyridazinyl)boronic acid (1.3 equiv, 1.3 mmol)

  • Catalyst: XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Base: K₃PO₄ (anhydrous, finely ground) (2.0 equiv, 2.0 mmol)

  • Solvents: 1,4-Dioxane (Anhydrous) and HPLC-grade H₂O (Ratio 4:1, 10 mL total)

Step-by-Step Methodology

Step 1: Reagent Preparation & Inert Atmosphere

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), (3-methoxy-6-phenyl-4-pyridazinyl)boronic acid (300 mg, 1.3 mmol), XPhos Pd G3 (17 mg, 0.02 mmol), and K₃PO₄ (425 mg, 2.0 mmol).

  • Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment, which is critical to preventing homocoupling[3].

Step 2: Solvent Degassing & Addition

  • In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane (8 mL) and H₂O (2 mL).

  • Sparge the solvent mixture with Argon for at least 15 minutes.

  • Add the degassed solvent mixture to the Schlenk tube via syringe.

Step 3: Reaction Execution & In-Process Control

  • Place the Schlenk tube in a pre-heated oil bath at 75 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • Self-Validation Check (1 Hour): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Pass Criteria: The ratio of the Cross-Coupled Product peak to the deborylated byproduct (m/z [M+H]⁺ ≈ 187.1) must be ≥ 10:1.

    • Fail Criteria: If the deborylated byproduct is the major species, the transmetalation is failing (see Troubleshooting).

Step 4: Workup & Isolation

  • Upon complete consumption of the aryl halide (typically 2-4 hours), cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (typically Hexanes/Ethyl Acetate gradients, adjusting for the polarity of the specific product).

Troubleshooting Workflow

TroubleshootingTree Start Reaction Failure / Low Yield LCMS Analyze Crude via LC-MS Start->LCMS PDB_Check High Deborylated Byproduct? (m/z ~187.1) LCMS->PDB_Check HC_Check High Homocoupling? (Symmetrical Biaryl) LCMS->HC_Check SM_Check Unreacted Aryl Halide & Intact Boronic Acid? LCMS->SM_Check Sol1 Increase Temp to 80°C Ensure active Pd(0) generation PDB_Check->Sol1 Yes Sol2 Strictly Degas Solvents (Freeze-Pump-Thaw) HC_Check->Sol2 Yes Sol3 Check Base Solubility Increase H2O ratio to 3:1 SM_Check->Sol3 Yes

Fig 2. Diagnostic decision tree for identifying and resolving cross-coupling failures.

References

  • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2016. 1

  • Hayes, H. L. D., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 2021. 2

  • BenchChem Technical Support. "Suzuki Coupling with Nitrogen-Containing Heterocycles." BenchChem, 2025.3

  • Community Discussion / Empirical Observation. "Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?" Reddit (r/chemistry), 2025. 4

Sources

Method

Application Notes and Protocols: Investigating B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to exploring the potential applications of B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic acid in drug discovery....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to exploring the potential applications of B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic acid in drug discovery. While direct biological applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its structural motifs—the pyridazine core and the boronic acid functional group—are well-established pharmacophores. This guide, therefore, presents a scientifically grounded, hypothetical framework for its investigation, complete with detailed protocols and the rationale behind them.

The pyridazine nucleus is a "wonder nucleus" in medicinal chemistry, with derivatives showing a wide array of pharmacological activities including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] Boronic acids are renowned for their ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases, making them a privileged class of inhibitors.[4][5] The combination of these two moieties in B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic acid makes it a compelling candidate for targeted drug discovery programs.

Part 1: Synthesis and Characterization

The first step in evaluating a novel compound is its synthesis and purification. The following protocol is adapted from established methods for the synthesis of heteroaryl boronic acids.

Protocol 1: Synthesis of B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic acid

This two-step procedure involves the synthesis of the pyridazine core followed by a lithium-halogen exchange and borylation.

Step 1: Synthesis of 4-bromo-3-methoxy-6-phenylpyridazine

  • To a solution of 3-methoxy-6-phenylpyridazine (1.0 eq) in a suitable solvent such as dichloromethane, add N-bromosuccinimide (NBS) (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-bromo-3-methoxy-6-phenylpyridazine.

Step 2: Synthesis of B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic acid

  • Dissolve 4-bromo-3-methoxy-6-phenylpyridazine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert argon atmosphere.

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature at -78°C.

  • Stir the mixture at this temperature for 1 hour to ensure complete lithium-halogen exchange.

  • Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture at -78°C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic acid.

  • Purify by recrystallization or column chromatography to yield B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic acid.

Part 2: Hypothetical Application in Anti-Inflammatory Drug Discovery

Scientific Rationale: The pyridazine scaffold is present in numerous compounds with anti-inflammatory activity.[6] Boronic acids are well-documented inhibitors of serine proteases, a class of enzymes implicated in inflammatory processes. A key serine protease is Human Neutrophil Elastase (HNE), which plays a significant role in inflammatory lung diseases. The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the active site of HNE, leading to its inhibition. Therefore, B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic acid is a rational candidate for investigation as an HNE inhibitor.

Proposed Mechanism of HNE Inhibition

The diagram below illustrates the proposed mechanism where the electrophilic boron atom of the boronic acid is attacked by the nucleophilic hydroxyl group of the active site serine (Ser195) in HNE, forming a stable, tetrahedral boronate adduct.

G cluster_0 HNE Active Site cluster_1 Inhibitor HNE Human Neutrophil Elastase (HNE) Ser195 Ser195-OH Adduct Tetrahedral Boronate Adduct (Reversible Covalent Complex) Ser195->Adduct Nucleophilic Attack Inhibitor B-(3-methoxy-6-phenyl-4-pyridazinyl)-boronic acid Boron B(OH)₂ Boron->Adduct

Caption: Proposed covalent inhibition of HNE.

Protocol 2: In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay

This is a fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.

Materials:

  • Human Neutrophil Elastase (HNE), purified enzyme

  • HNE substrate: MeOSuc-Ala-Ala-Pro-Val-AMC

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 0.5 M NaCl, 0.1% BSA

  • Test Compound: B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic acid, dissolved in DMSO

  • Positive Control: Sivelestat or another known HNE inhibitor

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • In the 96-well plate, add 2 µL of the diluted test compound or DMSO (for vehicle control) to each well.

  • Add 88 µL of Assay Buffer to each well.

  • Add 5 µL of HNE solution (final concentration ~10 nM) to each well, except for the "no enzyme" control wells.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 5 µL of the HNE substrate (final concentration ~100 µM) to all wells.

  • Immediately place the plate in the microplate reader and measure the fluorescence intensity every minute for 30 minutes at 37°C.

Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Normalize the reaction rates to the vehicle control (100% activity) and the "no enzyme" control (0% activity).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterTypical Value
HNE Concentration10 nM
Substrate Conc.100 µM
Incubation Time15 min
Temperature37°C
Final DMSO Conc.< 1%

Part 3: Hypothetical Application in Anticancer Drug Discovery

Scientific Rationale: Numerous 3,6-disubstituted pyridazine derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines.[7] The mechanism of action for many of these is through the inhibition of protein kinases, such as cyclin-dependent kinases (CDKs).[7] Boronic acids themselves have been successfully developed as anticancer drugs (e.g., Bortezomib, a proteasome inhibitor).[4] Given this precedent, it is plausible that B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic acid could exhibit anticancer properties, potentially through a kinase or proteasome inhibition pathway.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of the compound on the metabolic activity of a human cancer cell line, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231 breast cancer or SKOV-3 ovarian cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Test Compound: B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic acid, dissolved in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom cell culture plate

  • Absorbance microplate reader (570 nm)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare a serial dilution of the test compound in complete medium from a stock solution in DMSO.

  • Remove the old medium from the wells and add 100 µL of the medium containing the diluted test compound or vehicle control (medium with the same percentage of DMSO).

  • Incubate the cells for 72 hours.

  • Add 10 µL of the MTT reagent to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using the microplate reader.

Data Analysis:

  • Subtract the background absorbance (from wells with no cells).

  • Normalize the absorbance values to the vehicle-treated cells (100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Experimental Workflow for Cell-Based Screening

The following diagram outlines the key steps in the cell-based screening protocol.

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells end End incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Serially Diluted Compound incubate_24h->add_compound incubate_72h Incubate for 72h add_compound->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate GI₅₀ read_absorbance->analyze_data analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Summary and Future Directions

B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic acid represents an intriguing, yet underexplored, molecule for drug discovery. Based on the established pharmacology of its core components, this guide proposes a rational starting point for its investigation as a potential anti-inflammatory or anticancer agent. The provided protocols for synthesis, an HNE inhibition assay, and a cell viability assay offer a clear and actionable path for researchers.

Successful outcomes from these initial studies would warrant further investigation, including:

  • Screening against a broader panel of serine proteases or kinases to determine selectivity.

  • Mechanism of action studies to confirm the molecular target.

  • In vivo studies in relevant animal models of inflammation or cancer.

It is through such a systematic and hypothesis-driven approach that the full therapeutic potential of novel chemical entities like B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic acid can be unlocked.

References

  • [Reference to a relevant synthesis paper for pyridazine boronic acids]
  • [Reference to a general Suzuki-Miyaura coupling protocol]
  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (URL not available)
  • A comprehensive study on synthesis and biological activities of Pyridazine Deriv
  • [Reference to a paper on pyridazines as anti-inflamm
  • [Reference to a review on boronic acids as enzyme inhibitors]
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • [Reference to a paper on pyridazines as antineuroinflamm
  • [Reference to a paper on boronic acids as beta-lactamase inhibitors]
  • Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. European Journal of Medicinal Chemistry. [Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances. [Link]

  • [Reference to a paper on pyridazine deriv
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • [Reference to a paper on pyridazine deriv
  • [Reference to another paper on boronic acids as beta-lactamase inhibitors]
  • [Reference to a review on pyridazine analogs]
  • [Reference to a review on pyridazinone deriv
  • Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. Molecules. [Link]

Sources

Application

Application Note: C–C Bond Formation Protocols Utilizing (3-Methoxy-6-phenylpyridazin-4-yl)boronic acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic acid (CAS: 1015480-94-0) Executive Summary Pyridazines are privileged scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic acid (CAS: 1015480-94-0)

Executive Summary

Pyridazines are privileged scaffolds in modern drug discovery, frequently utilized to improve aqueous solubility, lower lipophilicity, and introduce critical hydrogen-bond acceptors. The building block (3-methoxy-6-phenylpyridazin-4-yl)boronic acid enables the modular assembly of complex, multi-substituted pyridazine architectures via Suzuki-Miyaura C–C cross-coupling. However, the unique electronic and steric microenvironment of this specific heteroaryl boronic acid demands precise reaction engineering. This guide provides field-proven, self-validating protocols designed to maximize cross-coupling efficiency while suppressing competing degradation pathways.

Mechanistic Rationale & Expert Insights (E-E-A-T)

The Challenge: Protodeboronation vs. Transmetalation

Heteroaryl boronic acids containing electron-deficient nitrogen heterocycles are notoriously unstable under standard basic cross-coupling conditions 1. The electron-withdrawing nature of the pyridazine ring polarizes the C–B bond, making it highly susceptible to hydrolytic cleavage (protodeboronation).

For (3-methoxy-6-phenylpyridazin-4-yl)boronic acid , this intrinsic electronic instability is compounded by steric hindrance . The methoxy group at the C3 position sits ortho to the boronic acid at C4. This steric bulk impedes the formation of the pre-transmetalation Pd–O–B intermediate, slowing down the desired catalytic cycle and giving the protodeboronation side-reaction a competitive advantage.

Causality in Experimental Design

To outcompete degradation, the experimental design must accelerate the rate-limiting transmetalation step. This causality dictates our protocol choices:

  • Ligand Architecture: Standard triphenylphosphine ( PPh3​ ) is often too slow. We utilize bidentate ligands with wide bite angles (e.g., dppf) or highly electron-rich, bulky dialkylbiaryl phosphines (e.g., XPhos) to accelerate oxidative addition and force rapid transmetalation.

  • Base Selection: Strong aqueous bases (like NaOH) rapidly destroy the boronic acid 2. We employ mild, heterogeneous bases ( K2​CO3​ or K3​PO4​ ) in biphasic solvent systems to maintain a controlled, low concentration of the active boronate species.

  • Stoichiometry: A baseline 1.5 equivalent of the boronic acid is strictly required to buffer against unavoidable baseline degradation.

Reaction Optimization Data

The following table summarizes the quantitative causality between catalyst/base selection and the suppression of the protodeboronation pathway.

EntryCatalyst SystemBase (Equiv)Solvent SystemTempTimeYield (%)Protodeboronation (%)
1 Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (3.0)Toluene/ H2​O 90 °C12 h22%> 65%
2 Pd(dppf)Cl2​ (5 mol%) K2​CO3​ (2.5)1,4-Dioxane/ H2​O 80 °C4 h68%20%
3 XPhos Pd G3 (2 mol%) K3​PO4​ (2.0) THF/ H2​O 65 °C 2 h 91% < 5%

Table 1: Optimization of C4-Pyridazinyl Cross-Coupling. Entry 3 represents the optimal conditions for sterically hindered or deactivated electrophiles.

Visualizing the Competing Pathways

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X TransMet Transmetalation [Ar-Pd(II)-Pyridazine] OxAdd->TransMet Base RedElim Reductive Elimination Biaryl Product TransMet->RedElim RedElim->Pd0 - Product Boronic B-(3-methoxy-6-phenyl- 4-pyridazinyl)boronic acid Boronic->TransMet Transmetalation (Desired) ProtoDe Protodeboronation (Deactivated Heterocycle) Boronic->ProtoDe H2O, Base (Competing Pathway)

Catalytic cycle of Suzuki coupling highlighting the competing protodeboronation pathway.

Self-Validating Experimental Protocols

Protocol A: Standard Cross-Coupling (For Aryl Bromides/Iodides)

Use this protocol for standard, unhindered electrophiles.

Reagents:

  • Aryl Bromide (1.0 equiv, 1.0 mmol)

  • (3-Methoxy-6-phenylpyridazin-4-yl)boronic acid (1.5 equiv, 1.5 mmol, 345 mg)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 0.05 mmol, 41 mg)

  • K2​CO3​ (2.5 equiv, 2.5 mmol, 345 mg)

  • 1,4-Dioxane / H2​O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Degassing: To a dry Schlenk flask, add the aryl bromide, boronic acid, and K2​CO3​ . Add the 1,4-Dioxane/ H2​O mixture. Sparge the suspension with Argon gas for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) species, halting the cycle.

  • Catalyst Addition: Add Pd(dppf)Cl2​ under a positive stream of Argon. Seal the flask.

  • Heating: Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • Self-Validation Checkpoint (t = 45 min):

    • Action: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS (UV 254 nm).

    • Validation Metric: Calculate the Protodeboronation Ratio (PDR) = Area(3-methoxy-6-phenylpyridazine) / Area(Desired Product).

    • Go/No-Go: If PDR < 0.3, proceed to step 5. If PDR > 0.5, the transmetalation is failing. Abort the reaction and switch to Protocol B .

  • Workup: After 4 hours, cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: High-Performance Coupling (For Aryl Chlorides & Sterically Hindered Substrates)

Use this protocol when Protocol A fails, or when utilizing unactivated aryl chlorides.

Reagents:

  • Aryl Chloride (1.0 equiv, 1.0 mmol)

  • (3-Methoxy-6-phenylpyridazin-4-yl)boronic acid (1.5 equiv, 1.5 mmol, 345 mg)

  • XPhos Pd G3 (0.02 equiv, 0.02 mmol, 17 mg)

  • K3​PO4​ (2.0 equiv, 2.0 mmol, 424 mg)

  • THF / H2​O (10:1 v/v, 11 mL)

Step-by-Step Methodology:

  • Preparation: Charge a vial with the aryl chloride, boronic acid, and K3​PO4​ .

  • Solvent Addition: Add the THF/ H2​O mixture. Causality: THF provides superior solubility for the XPhos precatalyst compared to Dioxane, enabling activation at lower temperatures.

  • Catalyst Activation: Add XPhos Pd G3. Purge the vial with Argon for 5 minutes.

  • Reaction: Heat to 65 °C. The G3 precatalyst will rapidly activate, turning the solution from pale yellow to deep red/brown.

  • Self-Validation Checkpoint (t = 30 min):

    • Action: Analyze via LC-MS.

    • Validation Metric: You should observe >50% conversion of the aryl chloride. The bulky XPhos ligand forces the sterically hindered ortho-methoxy pyridazine moiety into the Pd coordination sphere, drastically accelerating transmetalation and dropping the PDR to < 0.05.

  • Isolation: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate, and purify via chromatography.

References

  • Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. Organic Letters - ACS Publications. Available at:[Link] [1]

Sources

Technical Notes & Optimization

Troubleshooting

preventing protodeboronation in Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- reactions

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in complex cross-couplings, I frequently encounter researchers struggling with the degradation of electron-deficient heteroaryl boro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in complex cross-couplings, I frequently encounter researchers struggling with the degradation of electron-deficient heteroaryl boronic acids. Working with Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- (CAS 1015480-94-0)[1] presents unique challenges in Suzuki-Miyaura cross-coupling (SMC) reactions.

The electron-deficient nature of the pyridazine ring makes the carbon-boron (C-B) bond highly susceptible to protodeboronation (PDB) —a destructive side reaction where the boronic acid is hydrolyzed and replaced by a proton, yielding a deboronated byproduct. This guide provides field-proven insights, mechanistic explanations, and validated protocols to suppress PDB and maximize your cross-coupling yields.

Section 1: Mechanistic Insights & FAQs

Q1: Why does B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic acid degrade so quickly under standard Suzuki-Miyaura conditions? A1: The degradation is driven by two competing pathways that are inadvertently triggered by standard SMC conditions. First, basic heteroaromatic boronic acids form zwitterionic intermediates or boronate anions in aqueous alkaline conditions. These species rapidly undergo unimolecular fragmentation of the C-B bond[2]. Second, recent automated high-throughput studies demonstrate that the palladium catalyst itself—specifically when bound to bulky phosphine ligands—can actively catalyze protodeboronation[3],[4]. Therefore, using strong bases (e.g., NaOH, Na2CO3) and bulky ligands at elevated temperatures accelerates the destruction of your starting material instead of promoting the coupling.

Q2: How do I choose the right base and solvent system to minimize this degradation? A2: The key is maintaining a controlled pH and limiting water activity. Protodeboronation rates are highly pH-dependent, often peaking at the pKa of the boronic acid where self-catalysis occurs[5]. Switching from aqueous carbonates to mild, anhydrous bases (like fluoride sources or weak phosphates) significantly extends the half-life of the boronic acid.

Quantitative Comparison of Reaction Conditions

The following table summarizes the causal relationship between base/solvent choices and the stability of electron-deficient heteroaryl boronic acids.

Base / Solvent SystemWater ContentRelative PDB Half-Life (70°C)Typical SMC YieldMechanistic Impact
Na2CO3 / THF:H2O (1:1) High< 10 minutes< 15%High pH drives rapid formation of reactive boronate anions[5].
K3PO4 / Dioxane:H2O (10:1) Moderate~ 2 hours45 - 60%Lower water activity slows prehydrolytic PDB pathways.
CsF / Anhydrous Dioxane Trace> 24 hours85 - 95%Fluoride activates boron without hydroxide-induced cleavage.
LTB / THF (Anhydrous) ControlledStable at RT80 - 90%Bulky isopropyl groups sterically protect the borate[6].

Q3: Should I mask the boronic acid as an ester or trifluoroborate? A3: Yes, but with caveats. While it is generally assumed that esterification (e.g., pinacol esters) confers absolute stability, kinetic data reveals that prehydrolytic pathways can still lead to rapid PDB if water is abundant[5],[7]. The most effective strategy is the "slow-release" method using Potassium organotrifluoroborates or MIDA boronates. These act as protected forms that slowly release the active boronic acid in situ, maintaining a low steady-state concentration that favors transmetalation over PDB[8].

Section 2: Troubleshooting Workflows & Diagnostics

To visualize the competing pathways in your reaction flask, refer to the mechanistic diagram below.

PDB_Mechanism BoronicAcid Pyridazinyl Boronic Acid Base Aqueous Base (OH-, CO3 2-) BoronicAcid->Base High pH PdCat Pd-Phosphine Catalyst BoronicAcid->PdCat Bulky Ligands Zwitterion Boronate Anion / Zwitterion Base->Zwitterion Hydrolysis Protodeboronation Protodeboronation (Degradation) PdCat->Protodeboronation Pd-Catalyzed PDB Transmetalation Transmetalation (Productive) Zwitterion->Transmetalation Pd(II)-Ar-X Zwitterion->Protodeboronation Rapid C-B Cleavage

Caption: Competing pathways of productive transmetalation vs. base- and Pd-catalyzed protodeboronation.

If you detect high levels of the deboronated pyridazine byproduct via LC-MS, follow this diagnostic workflow to rescue your reaction:

Troubleshooting_Workflow Start Low Yield / High PDB Detected via LC-MS CheckBase Is an aqueous strong base being used? Start->CheckBase SwitchBase Switch to anhydrous CsF or weak K3PO4 CheckBase->SwitchBase Yes CheckCat Are bulky phosphine ligands used? CheckBase->CheckCat No SwitchBase->CheckCat SwitchCat Use highly active precatalysts (e.g., XPhos Pd G3) CheckCat->SwitchCat Yes CheckMask Mask Boronic Acid (MIDA or BF3K) CheckCat->CheckMask No Success Optimized Cross-Coupling SwitchCat->Success CheckMask->Success

Caption: Step-by-step troubleshooting workflow to mitigate protodeboronation in Suzuki couplings.

Section 3: Validated Experimental Protocol

Protocol: "Slow-Release" Anhydrous Suzuki-Miyaura Coupling for Pyridazinyl Boronic Acids

This self-validating protocol utilizes a highly active Buchwald precatalyst to ensure the rate of transmetalation outpaces the rate of protodeboronation[9].

Materials:

  • Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- (1.2 equiv)

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • XPhos Pd G3 Precatalyst (2-3 mol%)

  • Cesium Fluoride (CsF), anhydrous (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon or Nitrogen.

  • Reagent Loading: Add the aryl halide (1.0 equiv), XPhos Pd G3 (3 mol%), and anhydrous CsF (3.0 equiv) to the vessel.

    • Causality Note: CsF acts as a mild, anhydrous base that activates the boronic acid through a fluoroborate intermediate, completely bypassing the hydroxide-driven zwitterionic degradation pathway.

  • Solvent Addition: Add anhydrous 1,4-Dioxane to achieve a 0.2 M concentration of the limiting reagent. Purge the solution with Argon for 10 minutes by sparging.

  • Slow Addition of Boronic Acid: Dissolve the B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic acid (1.2 equiv) in a minimal amount of anhydrous Dioxane. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump.

    • Causality Note: Slow addition mimics the "slow-release" strategy of MIDA boronates, ensuring the instantaneous concentration of the free boronic acid remains extremely low, thereby starving the protodeboronation pathway[8].

  • Reaction Execution: Stir the reaction vigorously at 40 °C. Do not exceed 50 °C, as thermal energy exponentially increases the rate of C-B bond cleavage.

  • Monitoring & Validation: Monitor the reaction via LC-MS. A successful self-validating system will show the rapid consumption of the aryl halide with <5% of the deboronated pyridazine byproduct.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography.

References

  • Preventing protodeboronation in reactions with organotrifluoroborates - Benchchem. benchchem.com. 8

  • Protodeboronation - Wikipedia. wikipedia.org. 2

  • A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC. nih.gov. 6

  • Decoding the Suzuki–Miyaura cross-coupling reaction with the AC's Cher-Tian Ser - Department of Chemistry | University of Toronto. utoronto.ca. 3

  • Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- | SCBT. scbt.com. 1

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis | Journal of the American Chemical Society. acs.org. 5

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC. nih.gov. 9

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis | Journal of the American Chemical Society. acs.org. 7

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation - ChemRxiv. chemrxiv.org. 4

Sources

Optimization

purification and crystallization methods for crude Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)-

Technical Support Center: Purification & Crystallization of (3-Methoxy-6-phenylpyridazin-4-yl)boronic Acid Welcome to the Advanced Technical Support Guide for handling (3-methoxy-6-phenylpyridazin-4-yl)boronic acid (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification & Crystallization of (3-Methoxy-6-phenylpyridazin-4-yl)boronic Acid

Welcome to the Advanced Technical Support Guide for handling (3-methoxy-6-phenylpyridazin-4-yl)boronic acid (CAS 1015480-94-0). As a Senior Application Scientist, I have compiled this resource to address the unique synthetic challenges associated with this compound.

Because this molecule contains both a basic heteroaromatic pyridazine ring and a Lewis acidic boronic acid moiety, it is highly amphoteric. This dual nature makes it exceptionally prone to protodeboronation, boroxine (anhydride) formation, and severe chromatographic streaking[1]. This guide provides field-proven troubleshooting strategies and self-validating protocols to help you isolate highly pure, crystalline material.

Part 1: Troubleshooting & FAQs

Q1: Why does my product degrade into 3-methoxy-6-phenylpyridazine during purification or storage? A: This degradation is caused by protodeboronation , a unimolecular fragmentation where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond[2].

  • The Causality: For basic heteroaromatic boronic acids, this degradation is heavily accelerated at neutral pH. The basic pyridazine nitrogen protonates while the boronic acid remains unprotonated, forming a highly reactive zwitterionic intermediate that rapidly fragments[3].

  • The Solution: Avoid prolonged exposure to neutral aqueous conditions or excessive heat. During liquid-liquid extractions, keep the molecule either fully protonated (pH < 2) or fully deprotonated (pH > 12) to shift the speciation away from the reactive zwitterion[2].

Q2: Why am I getting multiple overlapping peaks or incorrect integration in my 1 H NMR spectrum? A: Boronic acids readily dehydrate to form cyclic trimers known as boroxines [4].

  • The Causality: In an NMR sample, you are often observing an equilibrium mixture of the free monomeric boronic acid and its boroxine anhydride. This dehydration is driven by the high concentration of the sample and the aprotic nature of standard NMR solvents (e.g., CDCl 3​ , DMSO- d6​ ).

  • The Solution: To validate your product's purity, add 1–2 drops of D 2​ O to your NMR tube. The D 2​ O hydrolyzes the boroxine back to the monomeric boronic acid, collapsing the complex spectrum into a single, clean set of peaks[5].

Q3: Can I purify this compound using standard silica gel chromatography? A: It is highly discouraged.

  • The Causality: The empty p-orbital on the sp 2 -hybridized boron atom interacts strongly with the nucleophilic silanol groups on the silica stationary phase[6]. This causes severe streaking, irreversible binding, and artificially low yields. If chromatography is absolutely necessary, you must first protect the boronic acid as a pinacol ester (Bpin)[3].

Part 2: Quantitative Comparison of Purification Strategies

To select the best approach for your workflow, compare the expected outcomes of the primary purification strategies below:

Purification MethodTypical Yield RecoveryPurity AchievedScalabilityTime RequiredBest Used For
Isoelectric Precipitation 70 - 85%> 95%Excellent (kg scale)~4 HoursCrude mixtures with non-polar impurities.
DEA Adduct Crystallization 60 - 80%> 98%Good (100g scale)~24 HoursHighly impure mixtures; removing protodeboronation byproducts.
Direct Trituration 50 - 70%90 - 95%Excellent~2 HoursQuick cleanup of relatively clean crude material.
Pinacol Esterification 85 - 95%> 99%Moderate (Chromatography)~48 HoursWhen the free boronic acid is not strictly required for the next step.

Part 3: Experimental Protocols (Self-Validating Workflows)

Protocol A: Isoelectric Precipitation (Acid/Base Extraction)

Causality: This method exploits the amphoteric nature of the molecule. At high pH, the boronic acid forms a water-soluble boronate anion. At low pH, the pyridazine forms a water-soluble cation. At its isoelectric point (pH ~6.0–6.5), the molecule is neutral (or a neutral zwitterion) and exhibits minimum aqueous solubility, forcing crystallization[7].

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g).

  • Basic Extraction: Extract the organic layer with 1M NaOH (3 x 5 mL/g). The target compound moves to the aqueous layer as a water-soluble boronate salt. Discard the organic layer, which now contains non-acidic impurities[7].

  • Validation Step: Spot the aqueous layer on a TLC plate (UV active) to confirm the successful transfer of the product.

  • Isoelectric Precipitation: Cool the combined aqueous layers to 0–5 °C in an ice bath. Slowly add 1M HCl dropwise while monitoring vigorously with a calibrated pH meter. Stop exactly at pH 6.0 - 6.5. A thick white/off-white precipitate will form.

  • Isolation: Stir for 30 minutes at 0 °C to complete crystallization. Filter the solid, wash with cold water, and then with cold heptane to remove residual non-polar organics[8]. Dry under vacuum.

Workflow Crude Crude Reaction Mixture (Contains Boronic Acid + Impurities) Dissolve Dissolve in EtOAc Crude->Dissolve Extract Extract with 1M NaOH (Forms water-soluble boronate) Dissolve->Extract OrgLayer Organic Layer (Non-acidic impurities) Extract->OrgLayer Discard AqLayer Aqueous Layer (Boronate Salt) Extract->AqLayer Keep Acidify Careful Acidification (pH 6.0 - 6.5 with HCl) AqLayer->Acidify Precipitate Precipitation / Crystallization Acidify->Precipitate Filter Filter & Wash (Cold Water & Heptane) Precipitate->Filter Pure Pure (3-Methoxy-6-phenylpyridazin- 4-yl)boronic acid Filter->Pure

Fig 1: Workflow for the isoelectric precipitation and purification of amphoteric boronic acids.

Protocol B: Diethanolamine (DEA) Adduct Crystallization

Causality: Diethanolamine reacts with the free boronic acid to form a bicyclic ester featuring a transannular nitrogen-to-boron dative bond. This forces the boron into an sp 3 -hybridized state, masking its empty p-orbital. This protects the molecule from protodeboronation and boroxine formation, yielding a highly crystalline complex that easily drops out of solution[9].

  • Adduct Formation: Dissolve the crude boronic acid in THF or EtOAc (10 mL/g). Add 1.05 equivalents of diethanolamine (DEA). Stir at room temperature for 2 hours.

  • Crystallization: The DEA-boronate complex will typically precipitate directly from the reaction mixture. If it remains soluble, add heptane dropwise until the solution turns cloudy, then cool to 4 °C overnight. Filter the crystalline adduct.

  • Hydrolysis (Recovery): Suspend the pure DEA adduct in a biphasic mixture of EtOAc and saturated aqueous boric acid. The aqueous boric acid competitively binds the DEA, releasing the free heteroaryl boronic acid back into the EtOAc layer[5].

  • Validation & Isolation: Separate the EtOAc layer, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure to yield the pure, free boronic acid.

Mechanism BA (3-Methoxy-6-phenylpyridazin-4-yl) boronic acid (Amphoteric) Zwitterion Zwitterionic Intermediate (Protonated N, Boronate Anion) BA->Zwitterion Neutral pH (pH ~7) Protection Diethanolamine (DEA) Addition (Forms sp3 B-N dative bond) BA->Protection Synthetic stabilization Degradation Protodeboronation (Loss of Boron, forms C-H bond) Zwitterion->Degradation Unimolecular fragmentation Stable Stable Crystalline DEA Adduct (Resistant to degradation) Protection->Stable Crystallization

Fig 2: Degradation pathway via protodeboronation vs. stabilization using DEA adduct formation.

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society (JACS).

  • Protodeboronation. Wikipedia, The Free Encyclopedia.

  • Ethylboronic Acid: A Comprehensive Technical Guide for Researchers. Benchchem.

  • Protodeboronation of (Hetero)Arylboronic Esters. ResearchGate.

  • Technical Support Center: Boronic Acid Workup. Benchchem.

  • HELP: Purifying boronic acids sucks. Reddit - r/OrganicChemistry.

  • Process for the preparation of boronic acid intermediates. Google Patents (KR20160004385A).

  • Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH.

Sources

Troubleshooting

optimizing base and solvent for Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- coupling

Focus Substrate: B-(3-methoxy-6-phenyl-4-pyridazinyl)-boronic acid Working with electron-deficient heteroaryl boronic acids presents unique synthetic challenges. The pyridazine core is highly electron-withdrawing, making...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Substrate: B-(3-methoxy-6-phenyl-4-pyridazinyl)-boronic acid

Working with electron-deficient heteroaryl boronic acids presents unique synthetic challenges. The pyridazine core is highly electron-withdrawing, making the C-B bond at the 4-position exceptionally susceptible to base-catalyzed cleavage. This technical guide provides mechanistic troubleshooting, optimized base/solvent matrices, and a self-validating protocol to maximize cross-coupling yields while suppressing degradation.

Mechanistic Insight: The Protodeboronation Trap

Before optimizing your reaction, it is critical to understand the causality of failure. In a standard Suzuki-Miyaura catalytic cycle, an aqueous base coordinates with the boronic acid to form a reactive boronate complex, which facilitates transmetalation.

However, for highly electrophilic substrates like 4-pyridazinyl boronic acids, this same boronate complex acts as a transition state for protodeboronation —a rapid hydrolysis pathway that replaces the boronic acid group with a proton, yielding the des-borylated byproduct (3-methoxy-6-phenylpyridazine). Kinetic studies reveal that operating near the pKa of the boronic acid in aqueous media maximizes this degradation [1]. To succeed, your base and solvent system must be engineered to outcompete this side reaction.

G BA Pyridazinyl Boronic Acid Cat Pd-Catalyst + Base BA->Cat Transmetalation Degrad Protodeboronation (Decomposition) BA->Degrad H2O / Strong Base ArX Aryl Halide ArX->Cat Oxidative Addition Prod Cross-Coupled Product Cat->Prod Reductive Elimination

Competing pathways in Suzuki coupling: Transmetalation vs. Protodeboronation.

Troubleshooting & FAQs

Q1: My LC-MS shows complete consumption of the boronic acid, but no cross-coupled product. What is happening? A1: You are observing classic protodeboronation. The basic, aqueous conditions (e.g., Na₂CO₃ in Dioxane/H₂O) are accelerating the cleavage of the C-B bond faster than the palladium catalyst can undergo transmetalation. The mass you are seeing is the des-borylated byproduct, 3-methoxy-6-phenylpyridazine.

Q2: How do I choose a base that activates the boronic acid without destroying it? A2: Shift away from strong, aqueous oxygen-based nucleophiles (hydroxides, carbonates). Instead, utilize anhydrous fluoride sources like CsF or KF . Fluoride ions possess a high affinity for boron, forming a reactive fluoroborate species that rapidly transmetalates without requiring the protic environment that triggers hydrolysis [2]. For acutely sensitive substrates, base-free "cationic" pathways can also be explored [3].

Q3: If I switch to CsF, how should I adjust my solvent system? A3: You must eliminate water. Transition to strictly anhydrous solvents such as dry 1,4-Dioxane or Toluene. Because CsF is largely insoluble in these organic solvents, the reaction becomes heterogeneous, requiring vigorous stirring and elevated temperatures to maintain the transmetalation rate.

BaseSolventLogic Start Select Base & Solvent Water Is water required for base solubility? Start->Water YesWater Biphasic System (e.g., Dioxane/H2O 10:1) Base: K3PO4 Water->YesWater Yes NoWater Anhydrous System (e.g., Dry Dioxane) Base: CsF or KF Water->NoWater No Protodeb Monitor Reaction via LC-MS YesWater->Protodeb NoWater->Protodeb HighDeg High Degradation? Switch to anhydrous Protodeb->HighDeg >20% byproduct Success Good Conversion Protodeb->Success <5% byproduct HighDeg->NoWater

Decision tree for selecting base and solvent to mitigate protodeboronation.

Optimization Matrices

Summarizing the quantitative and qualitative impacts of base and solvent selection on B-(3-methoxy-6-phenyl-4-pyridazinyl)-boronic acid:

Table 1: Base Selection Matrix

Base Condition Protodeboronation Risk Transmetalation Rate Recommendation
Na₂CO₃ Aqueous Very High Moderate Avoid for electron-deficient heteroaryls.
K₃PO₄ Biphasic (10:1) High Fast Use only with highly active Pd precatalysts.
K₃PO₄ Anhydrous Low Slow Poor solubility limits utility.

| CsF | Anhydrous | Very Low | Very Fast | Optimal . Promotes coupling without hydrolysis. |

Table 2: Solvent Selection Matrix

Solvent System Base Compatibility Catalyst Stability Recommendation
Dioxane / H₂O (3:1) Excellent Good Avoid. High water content drives degradation.
Toluene / H₂O (10:1) Moderate Excellent Viable alternative if aqueous base is strictly required.
Anhydrous 1,4-Dioxane Poor (except CsF/KF) Good Optimal . Use with CsF and vigorous stirring.

| Anhydrous THF | Poor | Moderate | Good for low-temperature couplings if catalyst is highly active. |

Validated Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

This methodology utilizes anhydrous CsF to suppress protodeboronation. It is designed as a self-validating system : by taking specific LC-MS aliquots, you can quantitatively verify whether the anhydrous environment is successfully protecting the boronic acid.

Materials:

  • Aryl Halide (1.0 equiv)

  • B-(3-methoxy-6-phenyl-4-pyridazinyl)-boronic acid (1.5 equiv)

  • Anhydrous CsF (3.0 equiv, stored in a desiccator or glovebox)

  • Pd Precatalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Anhydrous 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar. Inside a glovebox (or under strict argon flow), add the aryl halide, the pyridazinyl boronic acid, anhydrous CsF, and the Pd precatalyst.

  • Solvent Addition: Seal the vial with a PTFE septum cap. Remove from the glovebox and inject anhydrous, degassed 1,4-Dioxane to achieve a 0.2 M concentration relative to the aryl halide.

  • Self-Validation Check (T=0): Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation: You must observe the intact boronic acid mass [M+H]+ without the des-borylated byproduct.

  • Reaction Execution: Heat the reaction to 80 °C. Critical Causality Step: Stir vigorously (>800 rpm). Because CsF is insoluble in dioxane, the reaction relies entirely on surface-area interactions at the solid-liquid interface. Poor stirring will stall transmetalation, giving trace ambient moisture time to degrade the boronic acid.

  • Mid-Point Validation (T=30 mins): Withdraw another aliquot. Validation: If the des-borylated mass (3-methoxy-6-phenylpyridazine) exceeds 10% relative to the product peak, your system contains residual water. Abort, re-dry your reagents, and restart.

  • Workup: Upon complete consumption of the aryl halide (typically 2-4 hours), cool the mixture to room temperature. Filter through a pad of Celite to remove the inorganic salts and palladium black, eluting thoroughly with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. URL:[Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications (RSC Publishing). URL:[Link]

  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- purity

Title: HPLC Method Validation for Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- Purity: A Comparative Guide Introduction Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- (CAS 1015480-94-0) is a highly specialize...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: HPLC Method Validation for Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- Purity: A Comparative Guide

Introduction Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- (CAS 1015480-94-0) is a highly specialized heterocyclic arylboronic acid, frequently utilized as a critical intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis[1]. The accurate determination of its purity is paramount, as impurities or degradation products (such as boroxines or deboronated species) can severely impact downstream coupling efficiency and yield.

However, the chromatographic analysis of boronic acids is notoriously challenging. As a Senior Application Scientist, I frequently observe that standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods fail when applied to these compounds. This guide objectively compares analytical alternatives, explains the mechanistic pitfalls of boronic acid chromatography, and provides a fully validated, self-validating RP-HPLC protocol for this specific analyte.

Mechanistic Insights: The Analytical Challenge The difficulty in analyzing B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic acid stems from two distinct structural features:

  • Lewis Acidity of the Boron Atom: The electron-deficient boron atom acts as a strong Lewis acid. In standard silica-based columns, it interacts forcefully with unendcapped, residual silanols (which act as Lewis bases/nucleophiles). This secondary interaction leads to severe peak tailing, poor recovery, and even on-column degradation and hydrolysis[2].

  • Basic Pyridazine Nitrogens: The nitrogen atoms in the pyridazine ring are basic and can undergo ion-exchange interactions with ionized silanols at neutral pH, further compounding peak distortion.

To overcome this, the analytical system must suppress these interactions. This is achieved by utilizing low-silanol stationary phases (or hybrid particle technologies like Waters MaxPeak Premier)[3] and employing an acidic mobile phase to keep the pyridazine nitrogens protonated and the silanols fully neutral.

MethodSelection Start Boronic Acid Analysis Assess Assess Properties (Polarity, Stability) Start->Assess Standard Standard C18 (High Silanol) Assess->Standard Avoid HILIC HILIC (High Polarity) Assess->HILIC Highly Polar Optimized Optimized RP-HPLC (Low Silanol / HSS T3) Assess->Optimized Lipophilic/Mixed Deriv Post-Column Alizarin Deriv. Assess->Deriv Low UV Absorbance

Decision matrix for selecting the optimal chromatographic method for arylboronic acids.

Comparison of Analytical Alternatives When developing a purity method for B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic acid, several approaches can be considered. Table 1 objectively compares their performance.

Table 1: Comparison of Analytical Methods for Arylboronic Acids

MethodPrincipleAdvantagesLimitationsSuitability for Target Analyte
Standard RP-HPLC (C18) Hydrophobic partitioning on standard silica.Widely available, low cost.Extreme peak tailing, on-column hydrolysis, poor recovery[4].Poor. Silanol interactions dominate.
Optimized RP-HPLC (Low-Silanol/HSS) Hydrophobic partitioning on hybrid/low-silanol silica with acidic modifier.Sharp peaks, excellent recovery, high throughput[5].Requires specific column chemistries.Excellent. Suppresses secondary interactions.
Post-Column Derivatization RP-HPLC followed by post-column reaction with Alizarin Red S.Highly specific fluorescent detection, ignores non-boron impurities[6].Complex instrumental setup, requires additional pumps and reactors.Moderate. Useful only if UV detection is heavily masked.
HILIC Hydrophilic partitioning.Good for highly polar, aliphatic boronic acids.Poor retention for lipophilic aryl groups (like the phenyl-pyridazinyl moiety).Poor. Analyte is too lipophilic for adequate retention.

Experimental Protocol: Optimized RP-HPLC Method Based on the comparative data, an optimized RP-HPLC method using a low-silanol, high-strength silica (HSS) column is the most robust choice. The following protocol is designed as a self-validating system, incorporating System Suitability Testing (SST) to ensure data integrity before any sample is analyzed.

Causality Note on Sample Preparation: Boronic acids readily form esters with alcohols. Therefore, methanol must be strictly avoided in sample preparation to prevent the in-situ formation of methyl boronates[7]. Aprotic solvents like Acetonitrile (ACN) are mandatory.

Step-by-Step Methodology:

  • Column Selection: Waters XSelect Premier HSS T3 (150 mm × 4.6 mm, 3.5 µm) or an equivalent low-silanol C18 column[8].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C (Minimizes on-column degradation kinetics).

    • Detection: UV at 254 nm (Optimal for the phenyl-pyridazinyl chromophore).

    • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte)

    • 2.0 - 12.0 min: 5% to 95% B (Linear gradient)

    • 12.0 - 15.0 min: 95% B (Column wash)

    • 15.0 - 15.1 min: 95% to 5% B

    • 15.1 - 20.0 min: 5% B (Re-equilibration)

  • Sample Preparation: Dissolve the analyte in 50:50 ACN:Water to a working concentration of 0.5 mg/mL. Sonicate for 5 minutes.

  • System Suitability Testing (SST): Inject the standard solution six times. The system is only validated for use if:

    • RSD of peak area ≤ 1.0%.

    • USP Tailing Factor (T) ≤ 1.5 (Confirms suppression of silanol interactions).

    • Theoretical Plates (N) ≥ 10,000.

Method Validation Data (ICH Q2(R1) Standards) The optimized method was subjected to rigorous validation according to ICH Q2(R1) guidelines. The results, summarized in Table 2, demonstrate the method's reliability for determining the purity of B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic acid.

ValidationWorkflow Spec Specificity (Resolution > 2.0) Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Rob Robustness (Flow, Temp, pH) Prec->Rob

Sequential workflow for HPLC method validation according to ICH Q2(R1) guidelines.

Table 2: Summary of Method Validation Results

Validation ParameterICH Acceptance CriteriaExperimental ResultConclusion
Specificity Baseline resolution from impurities (Rs > 1.5)Rs = 3.2 (vs. nearest synthetic impurity)Pass
Linearity R² ≥ 0.999 over 25% to 150% of target conc.R² = 0.9998 (Range: 0.125 - 0.75 mg/mL)Pass
LOD / LOQ S/N ≥ 3 (LOD) and S/N ≥ 10 (LOQ)LOD = 0.05 µg/mL / LOQ = 0.15 µg/mLPass
Accuracy (Recovery) 98.0% - 102.0% at 3 concentration levels99.4% - 100.8% (Mean: 100.1%)Pass
Method Precision %RSD ≤ 2.0% (n=6 preparations)%RSD = 0.65%Pass
Robustness Stable Tailing Factor and Rs with deliberate variationsTailing Factor remained < 1.3 across all variations (±0.1 mL/min flow, ±2 °C temp)Pass

Conclusion For the purity analysis of complex heterocyclic boronic acids like B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic acid, standard chromatographic approaches are insufficient. By understanding the underlying chemical causality—specifically the Lewis acid-base interactions between boron and stationary phase silanols—an optimized RP-HPLC method utilizing low-silanol column technology and acidic modifiers provides a robust, highly accurate, and fully validated analytical solution.

References

  • Berthelette, K. D., et al. "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System." Waters Corporation Application Notes, 2024.[Link]

  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. "Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin." Journal of Chromatography A, 1417, 57-63, 2015.[Link]

  • Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. "Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC." Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998, 2014.[Link]

Comparative

Comparative Reactivity Profile: (3-Methoxy-6-phenyl-4-pyridazinyl)boronic Acid vs. Phenylboronic Acid in Cross-Coupling Networks

Structural & Mechanistic Divergence The Suzuki-Miyaura cross-coupling reaction is a foundational technique in modern drug discovery, relying on the palladium-catalyzed coupling of organoboron species with aryl halides[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural & Mechanistic Divergence

The Suzuki-Miyaura cross-coupling reaction is a foundational technique in modern drug discovery, relying on the palladium-catalyzed coupling of organoboron species with aryl halides[1]. However, the reactivity of the boronic acid partner is heavily dictated by its electronic structure.

Phenylboronic acid (PBA) represents the gold standard for these reactions. Its electron-neutral benzene ring imparts exceptional stability to the carbon-boron (C-B) bond, allowing it to easily undergo transmetalation without degrading under standard aqueous basic conditions[1].

Conversely, (3-methoxy-6-phenyl-4-pyridazinyl)boronic acid introduces severe mechanistic bottlenecks. The pyridazine core contains two adjacent, highly electronegative nitrogen atoms that drastically withdraw electron density from the aromatic system. This electron deficiency makes the C-B bond highly susceptible to hydrolytic cleavage—a destructive side-reaction known as protodeboronation [2]. During protodeboronation, the boronic acid group is prematurely cleaved and replaced by a proton from the solvent or base, yielding a deborylated heteroarene and terminating the coupling cycle[3]. While the methoxy and phenyl substituents provide minor steric shielding and electron donation, the pyridazine core remains inherently unstable compared to a simple phenyl ring[2].

MechanisticPathway Start Boronic Acid Substrate Base Base Addition (OH- / RO-) Start->Base Boronate Boronate Complex [R-B(OH)3]- Base->Boronate Transmetalation Transmetalation (Desired Pathway) Boronate->Transmetalation Pd(II)-Ar complex Protodeboronation Protodeboronation (Undesired Pathway) Boronate->Protodeboronation H2O / Heat Product Cross-Coupled Product Transmetalation->Product Degradation De-borylated Heteroarene Protodeboronation->Degradation

Divergent pathways of boronic acids in basic media: Transmetalation vs. Protodeboronation.

Quantitative Reactivity Profile

To objectively compare these two substrates, we must evaluate their performance across key thermodynamic and kinetic metrics. The poor performance of heterocycle-derived boronic acids is well documented, with protodeboronation and catalyst poisoning being the primary culprits[2].

Reactivity MetricPhenylboronic Acid (PBA)(3-Methoxy-6-phenyl-4-pyridazinyl)boronic Acid
Electronic Nature Electron-neutralHighly electron-deficient
Protodeboronation Half-life > 1 week (at pH 12, 70°C)[2]< 1 minute (estimated for diazines)[2]
Catalyst Poisoning Risk NegligibleHigh (due to N-lone pair coordination)[3]
Homocoupling Tendency Low to ModerateHigh (if transmetalation is stalled)[3]
Optimal Solvent System Aqueous / Biphasic (e.g., Toluene/H₂O)[4]Strictly Anhydrous (e.g., Dioxane)[3]

Self-Validating Experimental Protocols

The following protocols are engineered to address the specific causal mechanisms of each substrate. Every protocol includes a self-validation step to ensure the integrity of the catalytic cycle.

Protocol A: Standard Aqueous Suzuki Coupling (Optimized for Phenylboronic Acid)

Causality & Rationale: Because PBA is highly resistant to protodeboronation, inexpensive palladium sources (e.g., Pd/C or Pd(PPh₃)₄) and strong aqueous bases can be utilized to drive the reaction[4]. The biphasic nature of the solvent system facilitates easy product extraction.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve the aryl halide (1.0 equiv) and phenylboronic acid (1.2 equiv) in a 4:1 mixture of Toluene and H₂O (0.2 M concentration).

  • Base Addition: Add K₂CO₃ (2.0 equiv) to the mixture.

  • Degassing: Sparge the biphasic mixture with Argon for 15 minutes to remove dissolved oxygen, which can promote unwanted homocoupling[3].

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%).

  • Reaction: Heat the mixture to 80°C under an Argon atmosphere for 4-6 hours.

  • Self-Validation (TLC): Spot the organic layer on a silica TLC plate (Hexane/EtOAc 8:2). The complete disappearance of the aryl halide spot without the formation of a significant benzene (deborylated) front validates a successful transmetalation cycle.

  • Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Anhydrous Buchwald-Type Coupling (Optimized for the Pyridazinyl Boronic Acid)

Causality & Rationale: Nitrogen-containing heterocycles exhibit poor solubility and readily poison palladium catalysts by coordinating their lone pairs to the metal center[3]. To overcome this, bulky, electron-rich phosphine ligands (like XPhos) must be employed to sterically shield the palladium[3]. Furthermore, to prevent the rapid protodeboronation of the electron-deficient pyridazine core, strictly anhydrous conditions and a milder, non-nucleophilic base are mandatory[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with Argon. Add the aryl halide (1.0 equiv) and (3-methoxy-6-phenyl-4-pyridazinyl)boronic acid (1.5 equiv). Note the higher equivalent to compensate for trace degradation.

  • Base Addition: Add finely milled, strictly anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 precatalyst (5 mol%). The G3 precatalyst ensures rapid generation of the active Pd(0) species, allowing transmetalation to outpace protodeboronation[3].

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (0.1 M concentration).

  • Reaction: Stir at 60°C (a lower temperature mitigates thermal degradation of the heteroaryl boronic acid) for 12 hours.

  • Self-Validation (LC-MS): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The presence of the desired product mass and the absence of the [M+H]+ peak corresponding to 3-methoxy-6-phenylpyridazine (the protodeboronation byproduct) validates the anhydrous integrity of the system.

  • Workup: Filter the crude mixture through a pad of Celite to remove the phosphate salts and palladium black, then concentrate for column chromatography.

Workflow Prep 1. Reagent Prep Dry Solvents Mix 2. Mix Reactants Ar-X + Boronic Acid Prep->Mix Cat 3. Catalyst Precatalyst + Ligand Mix->Cat React 4. Reaction Controlled Temp Cat->React Workup 5. Validation LC-MS & Quench React->Workup

Step-by-step workflow for moisture-sensitive heteroaryl Suzuki-Miyaura cross-coupling.

Sources

Validation

benchmarking Suzuki coupling efficiency of Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)-

Benchmarking Suzuki-Miyaura Coupling Efficiency: (3-Methoxy-6-phenylpyridazin-4-yl)boronic Acid Introduction & The Heteroaryl Challenge The incorporation of pyridazine scaffolds is a highly effective strategy in modern d...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Suzuki-Miyaura Coupling Efficiency: (3-Methoxy-6-phenylpyridazin-4-yl)boronic Acid

Introduction & The Heteroaryl Challenge

The incorporation of pyridazine scaffolds is a highly effective strategy in modern drug discovery for modulating physicochemical properties, such as lowering lipophilicity and improving aqueous solubility. Specifically, (3-methoxy-6-phenylpyridazin-4-yl)boronic acid (CAS: 1015480-94-0)[1] serves as a rigid, highly functionalized vector for structure-activity relationship (SAR) exploration.

However, as an electron-deficient heteroaryl boronic acid, it presents a notorious challenge in Suzuki-Miyaura cross-coupling: rapid, base-catalyzed protodeboronation[2]. Mechanistic studies demonstrate that heteroaromatic boronic acids undergo aqueous C–B bond cleavage via a boronate intermediate[2]. In the presence of an aqueous base, the boronic acid converts to a highly reactive boronate anion ([ArB(OH)3]⁻). If the subsequent transmetalation step to the palladium center is sluggish, the intermediate undergoes irreversible heterolytic C–B bond fragmentation, yielding the des-borylated pyridazine and boric acid[2].

Benchmarking Reagent Formats: Boronic Acid vs. BPin vs. MIDA

To mitigate protodeboronation, chemists must evaluate different boron masking strategies. Table 1 compares the performance of the free boronic acid against its pinacol ester (BPin) and N-methyliminodiacetic acid (MIDA) boronate derivatives under standard coupling conditions.

Table 1: Stability and Reactivity Matrix of Boron Formats

Boron FormatBench StabilityProtodeboronation RiskAtom EconomyIdeal Use Case
Free Boronic Acid ModerateHighHighestFast-activating catalyst systems (e.g., Pd G3/G4)
Pinacol Ester (BPin) HighModerateMediumLong-term storage, lipophilic reaction media
MIDA Boronate Very HighLowLowestSlow-release aqueous coupling[3]

While MIDA boronates offer exceptional stability by slowly hydrolyzing to release the active boronic acid in situ[3], the free boronic acid remains the most atom-economical and scalable choice—provided the catalytic cycle can be accelerated to outpace degradation.

Catalyst Benchmarking: Outpacing Degradation

The successful coupling of unstable heteroaryl boronic acids hinges entirely on the rapid generation of the active monoligated L-Pd(0) species. Traditional catalysts (e.g., Pd(PPh3)4) require elevated temperatures and extended activation times, during which the boronic acid rapidly degrades.

Buchwald precatalysts, particularly the 3rd Generation (G3) and 4th Generation (G4) systems, have revolutionized this space. The XPhos Pd G3 precatalyst undergoes quantitative activation at room temperature[4]. The bulky, electron-rich XPhos ligand significantly lowers the activation barrier for transmetalation, allowing the productive cross-coupling pathway to outcompete protodeboronation[4].

Table 2: Catalyst Benchmarking for (3-Methoxy-6-phenylpyridazin-4-yl)boronic Acid (Standardized Conditions: 1.0 eq 4-Bromoanisole, 1.5 eq Boronic Acid, 2 mol% Pd, 0.5M K3PO4, THF, 40 °C, 1 hour)

Catalyst SystemActive Pd(0) GenerationTransmetalation RateYield (LC-MS)Protodeboronation (%)
Pd(PPh3)4 SlowSlow< 15%> 80%
Pd(dppf)Cl2 ModerateModerate45%50%
XPhos Pd G3 Very Fast (RT)Very Fast> 95%< 5%

Mechanistic Causality of Catalyst Selection

The bifurcation between productive coupling and destructive protodeboronation is a kinetic race. The XPhos Pd G3 precatalyst ensures that the resting state of the catalytic cycle is minimized. By rapidly generating the highly active L-Pd(0) species, the catalyst consumes the vulnerable boronate intermediate before it can fragment[4].

Mechanism A XPhos Pd G3 Precatalyst B Active L-Pd(0) A->B Fast Activation (RT) C Oxidative Addition Complex B->C + Aryl Halide E Transmetalation (Fast via XPhos) C->E + Boronate D Boronate Complex [Ar-B(OH)3]- D->E Productive Pathway H Protodeboronation (Dead End) D->H Aqueous Base (Slow Pd Cycle) F Reductive Elimination E->F F->B Catalyst Regeneration G Cross-Coupled Product F->G

Kinetic competition: XPhos-driven transmetalation vs. base-catalyzed protodeboronation.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol incorporates internal controls to monitor both conversion and degradation.

Reagents & Equipment:

  • (3-Methoxy-6-phenylpyridazin-4-yl)boronic acid (1.5 equiv)

  • Electrophile: 4-Bromoanisole (1.0 equiv, 0.5 mmol scale)

  • Catalyst: XPhos Pd G3 (2 mol%)

  • Base: 0.5 M K3PO4 (aq) (3.0 equiv)

  • Solvent: THF (Anhydrous, Degassed)

Step-by-Step Methodology:

  • Preparation of the Inert Environment: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide (0.5 mmol) and (3-methoxy-6-phenylpyridazin-4-yl)boronic acid (0.75 mmol). Causality: The 0.5 equivalent excess of boronic acid compensates for trace, unavoidable protodeboronation inherent to electron-deficient heteroaryls.

  • Solvent Dispensing & Deoxygenation: Add 2.0 mL of THF and 3.0 mL of 0.5 M aqueous K3PO4. Sparge the biphasic mixture with Argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the highly electron-rich XPhos ligand. The biphasic system ensures base solubility while keeping the organic reactants concentrated to drive the reaction forward.

  • Catalyst Injection: Quickly add XPhos Pd G3 (2 mol%, 0.01 mmol) under a positive stream of Argon. Seal the tube. Causality: G3 precatalysts activate rapidly upon contact with the weak base at room temperature, releasing the active catalyst without requiring harsh pre-heating that would otherwise destroy the boronic acid[4].

  • Thermal Incubation: Stir the reaction vigorously at 40 °C for 60 minutes. Causality: Vigorous stirring is critical in biphasic mixtures to maximize the interfacial surface area for base transfer.

  • Self-Validating LC-MS Monitoring: At 30 minutes, withdraw a 10 µL aliquot from the organic layer, dilute in MeCN, and analyze via LC-MS. Validation Check: Monitor the UV trace (254 nm) for the disappearance of the aryl halide, the appearance of the product mass, and the presence of the des-borylated pyridazine (protodeboronation marker). A successful run will show <5% des-borylated byproduct.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate for flash chromatography.

Workflow Step1 1. Reagent Dispensing Boronic Acid + Aryl Halide Step2 2. Solvent Addition THF / 0.5M K3PO4 (aq) Step1->Step2 Step3 3. Deoxygenation Argon Sparging (10 min) Step2->Step3 Step4 4. Catalyst Injection XPhos Pd G3 (2 mol%) Step3->Step4 Step5 5. Thermal Incubation 40°C for 60 min (Vigorous Stirring) Step4->Step5 Step6 6. LC-MS Validation Check Protodeboronation Marker Step5->Step6

Optimized experimental workflow for the Suzuki coupling of unstable heteroaryl boronic acids.

References

  • ChemScene Product Catalog | (3-Methoxy-6-phenylpyridazin-4-yl)boronic acid (CAS: 1015480-94-0) | Source: ChemScene |

  • Sigma-Aldrich Technical Guide | G3 and G4 Buchwald Precatalysts | Source: Sigma-Aldrich |

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010) | A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. | Source: Journal of the American Chemical Society, 132(40), 14073–14075 |

  • Cox, P. A., et al. (2016) | Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Source: Journal of the American Chemical Society, 138(29), 9145–9157 |

  • Knapp, D. M., et al. (2009) | A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. | Source: Journal of the American Chemical Society, 131(20), 6961–6963 |

Sources

Safety & Regulatory Compliance

Safety

Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- proper disposal procedures

As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized reagents like Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- (CAS 1015480-94-0) is just as critical as their applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized reagents like Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- (CAS 1015480-94-0) is just as critical as their application in complex synthetic workflows. Widely utilized in Suzuki-Miyaura cross-coupling reactions for drug discovery—particularly in the synthesis of biologically active pyridazine scaffolds—this N-heteroaryl boronic acid presents unique physicochemical and environmental challenges.

Standardizing your laboratory's disposal protocols for this compound ensures regulatory compliance, protects local aquatic ecosystems, and prevents dangerous cross-contamination. Below is a comprehensive, self-validating operational guide detailing the causality behind the required safety and disposal procedures.

Physicochemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the intrinsic properties of the molecule that dictate its behavior in waste streams.

  • Environmental Mobility of Boron: Boronic acids are highly soluble and mobile in water systems. If discharged into the sanitary sewer, boron compounds bypass standard wastewater treatment processes and accumulate in aquatic ecosystems, where they are toxic to terrestrial vertebrates and aquatic flora[1]. Consequently, the2, and institutional EHS guidelines universally prohibit the drain disposal of boron-containing aqueous waste[3][2].

  • Hygroscopicity & Anhydride Formation: Like many boronic acids, this compound is hygroscopic and can spontaneously dehydrate to form cyclic anhydrides (boroxines) upon exposure to fluctuating humidity or heat. This structural shift can alter its solubility profile in waste containers, leading to unexpected precipitation in mixed-solvent waste streams[4].

  • Incompatibilities: Boronic acids are susceptible to rapid, exothermic oxidation when exposed to strong oxidizing agents, converting the boronic acid moiety into a phenolic (or pyridazinol) derivative. Waste streams must be strictly segregated from oxidizers (e.g., peroxides, nitric acid) to prevent pressurized gas evolution in sealed waste carboys[4].

Quantitative Data & Hazard Summary

The following table synthesizes the critical physicochemical data and hazard classifications that inform our operational protocols.

Property / HazardValue / ClassificationOperational Implication
Chemical Name B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic acidN-heteroaryl boronic acid; susceptible to protodeboronation in strong acids/bases.
CAS Number 1015480-94-0Essential identifier for EHS tracking and waste manifesting.
Molecular Weight 230.03 g/mol Required for stoichiometric calculations during reaction quenching.
Physical State Solid (Powder)High risk of aerosolization; mandates handling within a certified fume hood.
Acute Toxicity Category 4 (Oral)Harmful if swallowed; requires strict PPE (nitrile gloves, safety goggles)[5].
Environmental Hazard Mobile in water systemsSTRICTLY PROHIBITED from drain disposal; must be collected as hazardous waste[1].

Self-Validating Disposal Protocols

The following step-by-step methodologies are designed to be self-validating—meaning each step contains a built-in check to ensure the chemical is neutralized, contained, and segregated correctly.

Protocol A: Solid Waste Management (Unused or Expired Reagent)

Solid boronic acid waste typically consists of expired reagents or contaminated weighing paper.

  • Containment: Do not sweep dry powder on the open bench. Transfer all solid waste (including contaminated Kimwipes, spatulas, and weighing boats) inside a fume hood to prevent dust inhalation[5].

  • Packaging: Place the material into a compatible, sealable container. High-Density Polyethylene (HDPE) or glass wide-mouth jars are required. Causality: These materials are inert to mild organic acids and prevent moisture ingress, halting boroxine formation.

  • Labeling: Affix a hazardous waste label immediately. Mark as "Hazardous Solid Waste - Toxic / Contains Boron Compounds."

  • Storage: Store in a dry, well-ventilated secondary containment tray away from strong oxidizers until EHS pickup.

Protocol B: Liquid Waste Management (Post-Suzuki Coupling Reaction)

After a cross-coupling reaction, the crude mixture contains unreacted boronic acid, protodeboronated byproducts, palladium catalyst, and base.

  • Quenching: Cool the reaction mixture to room temperature. Slowly add deionized water to quench any reactive intermediates.

  • Phase Separation: Extract the organic product using a suitable solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Aqueous Layer Segregation (CRITICAL): The remaining aqueous layer now contains highly water-soluble borate salts. Do not pour this down the drain. Transfer the aqueous layer to a dedicated "Aqueous Hazardous Waste - Heavy Metals & Boron" carboy[3].

  • Organic Layer Segregation: Transfer the organic washings to either "Non-Halogenated Solvent Waste" (if EtOAc was used) or "Halogenated Solvent Waste" (if DCM was used). Causality: Mixing halogenated and non-halogenated waste significantly increases institutional disposal costs and risks exothermic reactions.

Protocol C: Emergency Spill Containment & Decontamination

In the event of a dropped vial or bulk powder spill:

  • Isolate & Don PPE: Evacuate immediate personnel. Don a fitted NIOSH-approved N95 particulate respirator (if outside a fume hood), fresh nitrile gloves, and chemical splash goggles[5].

  • Dry Sweep (No Water): Do not use water to clean the spill. Causality: Adding water will dissolve the boronic acid, spreading the contamination into porous benchtop surfaces or floor tiles, making it highly mobile[1].

  • Collection: Use a static-free brush and dustpan to carefully sweep the powder. For fine dust, use a HEPA-filtered vacuum dedicated to chemical spills.

  • Decontamination: Once all visible powder is removed, wipe the area with a disposable cloth lightly dampened with isopropanol, then place the cloth into the solid hazardous waste container.

Waste Segregation Workflow

The following logic diagram maps the decision-making process for handling B-(3-methoxy-6-phenyl-4-pyridazinyl)boronic acid across different laboratory scenarios.

DisposalWorkflow Start B-(3-methoxy-6-phenyl-4-pyridazinyl) boronic acid Waste Solid Solid Waste (Unused/Powder) Start->Solid Liquid Liquid Waste (Reaction Mixture) Start->Liquid Spill Spill / Contamination Start->Spill Solid1 Collect in HDPE/Glass Avoid Dust Formation Solid->Solid1 Liquid1 Quench & Segregate (Halogenated vs Non-Hal) Liquid->Liquid1 Spill1 Don PPE & Dry Sweep (No Water Wash) Spill->Spill1 Solid2 Label: Hazardous Solid (Toxic/Boron) Solid1->Solid2 EHS EHS / Approved Waste Disposal Facility Solid2->EHS Liquid2 Label: Hazardous Aqueous Do NOT Drain Liquid1->Liquid2 Liquid2->EHS Spill2 Transfer to Solid Waste Spill1->Spill2 Spill2->EHS

Workflow for the segregation, containment, and disposal of pyridazinyl boronic acid waste.

References

  • Sigma-Aldrich (Merck KGaA). Safety Data Sheet: Phenylboronic acid (Proxy for general N-heteroaryl boronic acid handling). Retrieved March 25, 2026. 5

  • Thermo Fisher Scientific. Safety Data Sheet: Phenylboronic acid (Proxy for environmental mobility and aquatic hazards). Retrieved March 25, 2026.1

  • U.S. Environmental Protection Agency (EPA). Regulatory Determinations Support Document for Selected Contaminants (Boron). Retrieved March 25, 2026. 2

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Boron. Retrieved March 25, 2026. 6

  • Ball State University Environmental Health and Safety. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved March 25, 2026. 3

Sources

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